5-bromo-7-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWLAMCDXBYLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260381-83-6 | |
| Record name | 5-BROMO-7-FLUORO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-bromo-7-fluoro-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of 5-bromo-7-fluoro-1H-indazole from 2-bromo-4-fluoroaniline as a starting material is not a readily documented or chemically straightforward transformation. Standard indazole synthesis methodologies, such as diazotization and intramolecular cyclization of an aniline, when applied to 2-bromo-4-fluoroaniline, would be expected to yield 7-bromo-5-fluoro-1H-indazole due to the regiochemistry of the starting material. This guide, therefore, presents a validated and chemically sound synthetic route from a more appropriate precursor, 4-bromo-2,6-difluorobenzaldehyde, based on established and reliable methods for indazole ring formation.
Synthetic Strategy Overview
The presented synthesis employs a classic and efficient method for constructing the indazole ring system: the reaction of a suitably substituted o-fluorobenzaldehyde with hydrazine. In this case, 4-bromo-2,6-difluorobenzaldehyde serves as the key starting material. The reaction proceeds via a condensation reaction between the aldehyde and hydrazine to form a hydrazone intermediate. Subsequent intramolecular nucleophilic aromatic substitution (SNAr), where the terminal nitrogen of the hydrazone displaces one of the ortho-fluorine atoms, leads to the formation of the desired this compound. This one-pot reaction is generally high-yielding and provides a direct route to the target molecule.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from 4-bromo-2,6-difluorobenzaldehyde. The protocol is based on analogous and well-established procedures for the synthesis of substituted indazoles.[1][2]
Reaction:
Materials and Reagents:
-
4-bromo-2,6-difluorobenzaldehyde
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in ethanol (10 mL per gram of aldehyde).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% in water, 5.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate or dichloromethane and methanol as the eluent, to afford this compound as a solid.
-
Quantitative Data Summary
The following table summarizes the typical quantities and yields for the synthesis of this compound. Please note that yields are illustrative and can vary based on reaction scale and conditions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent | Typical Yield |
| 4-bromo-2,6-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 1.0 | - |
| Hydrazine hydrate (80%) | H₆N₂O | 50.06 | 5.0 | - |
| This compound | C₇H₄BrFN₂ | 215.02 | - | 70-85% |
Visualization of Workflow and Synthesis
The following diagrams illustrate the experimental workflow and the chemical synthesis pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthesis of this compound from 4-bromo-2,6-difluorobenzaldehyde.
References
synthesis of 5-bromo-7-fluoro-1H-indazole using hydrazine hydrate
An In-depth Technical Guide to the Synthesis of 5-bromo-7-fluoro-1H-indazole Utilizing Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this guide details a robust, two-step synthesis commencing with the preparation of the key intermediate, 4-bromo-2,6-difluorobenzaldehyde, followed by its cyclization with hydrazine hydrate. The methodologies presented are based on established and analogous reactions found in the scientific literature.
Synthetic Strategy Overview
The proposed synthesis of this compound is a two-step process. The first step involves the ortho-formylation of 1-bromo-3,5-difluorobenzene to yield 4-bromo-2,6-difluorobenzaldehyde. The subsequent step is the cyclization of this benzaldehyde derivative with hydrazine hydrate to form the desired indazole ring system.
Synthesis of the Key Intermediate: 4-bromo-2,6-difluorobenzaldehyde
The preparation of 4-bromo-2,6-difluorobenzaldehyde is a critical first step. This is achieved through the lithiation of 1-bromo-3,5-difluorobenzene, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 4-bromo-2,6-difluorobenzaldehyde
Reaction: 1-bromo-3,5-difluorobenzene + n-BuLi → Lithium intermediate Lithium intermediate + DMF → 4-bromo-2,6-difluorobenzaldehyde
Materials:
-
1-bromo-3,5-difluorobenzene
-
n-Butyl lithium (n-BuLi) in hexanes
-
Diisopropylamine
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Acetic acid
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate or Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
-
Methyl tert-butyl ether
-
10% Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-bromo-3,5-difluorobenzene in anhydrous THF.
-
Cool the solution to -70°C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) or n-butyl lithium in THF/hexanes dropwise via the dropping funnel while maintaining the temperature below -65°C.
-
Stir the reaction mixture at -70°C for 30 minutes to ensure complete lithiation.
-
In a separate flask, prepare a solution of DMF in anhydrous THF.
-
Add the DMF solution dropwise to the reaction mixture at -70°C.
-
Allow the reaction to warm to 0°C and stir for an additional 3 hours.
-
Quench the reaction by pouring the mixture into cold water or a cold acetic acid solution.
-
Acidify the aqueous layer with 10% HCl.
-
Extract the aqueous layer with ethyl acetate or methyl tert-butyl ether (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of heptane/dichloromethane or ethyl acetate/hexane as the eluent to afford 4-bromo-2,6-difluorobenzaldehyde.[1][2]
Quantitative Data for 4-bromo-2,6-difluorobenzaldehyde Synthesis
| Reactant | Molar Ratio | Solvent | Conditions | Yield | Purity | Reference |
| 1-bromo-3,5-difluorobenzene | 1.0 | THF | -70°C to 0°C, 3.5h | 78% | Not specified | [1] |
| 1-bromo-3,5-difluorobenzene | 1.0 | THF | Not specified | 61% | Not specified | [2] |
Proposed Synthesis of this compound
The final step in the synthesis is the reaction of 4-bromo-2,6-difluorobenzaldehyde with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to form the indazole ring.
Proposed Experimental Protocol
Reaction: 4-bromo-2,6-difluorobenzaldehyde + Hydrazine hydrate → this compound
Materials:
-
4-bromo-2,6-difluorobenzaldehyde
-
Hydrazine hydrate (80% or as specified)
-
Dioxane or n-butanol (optional, as solvent)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-2,6-difluorobenzaldehyde.
-
Add an excess of hydrazine hydrate. A solvent such as dioxane or n-butanol can also be used.
-
Heat the reaction mixture to reflux (typically 100-180°C, depending on the solvent and substrate reactivity) and stir for 4-16 hours.[3][4][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure. Remove excess hydrazine hydrate by evaporation under reduced pressure.[3]
-
Add ethyl acetate and water to the residue and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Quantitative Data from Analogous Indazole Syntheses
| Starting Material | Product | Reagent | Conditions | Yield | Reference |
| 5-bromo-2-fluorobenzaldehyde | 5-bromo-1H-indazole | Hydrazine | Reflux, 4h | 53.6% | [3] |
| 2,3-difluorobenzaldehyde | 7-fluoro-1H-indazole | Hydrazine monohydrate | 180°C, 10h | 45% | [4] |
| 4-bromo-2-fluoro-5-methylbenzaldehyde methoxyimine | 4-bromo-5-methyl-1H-indazole | Hydrazine hydrate | 100°C, 16h | 82.9% | [5] |
| 4-bromo-2-methylaniline | 5-bromo-1H-indazole | Acetic anhydride, isoamyl nitrite, HCl, NaOH | Multi-step | 94% | [6] |
Note: The yield for the proposed synthesis of this compound is expected to be in a similar range to these analogous reactions.
Visualizations
Synthesis Pathway for 4-bromo-2,6-difluorobenzaldehyde
Caption: Reaction scheme for the synthesis of 4-bromo-2,6-difluorobenzaldehyde.
Proposed Synthesis of this compound
Caption: Proposed reaction for the synthesis of this compound.
General Experimental Workflow
References
- 1. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Bromo-2,6-difluorobenzaldehyde | 537013-51-7 [chemicalbook.com]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
An In-depth Technical Guide to 5-bromo-7-fluoro-1H-indazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-bromo-7-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical properties, provides a detailed synthesis protocol, and discusses its potential biological relevance based on the activities of structurally related indazole derivatives.
Core Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its fundamental chemical identifiers and predicted properties. Researchers are advised to confirm these values through experimental analysis.
| Property | Value | Source |
| CAS Number | 1260381-83-6 | Commercial Suppliers |
| Molecular Formula | C₇H₄BrFN₂ | Commercial Suppliers[1] |
| Molecular Weight | 215.02 g/mol | Commercial Suppliers[1] |
| IUPAC Name | This compound | |
| SMILES | C1=C2C(=C(C=C1F)Br)NN=C2 | |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported | |
| pKa | Not Reported | |
| Solubility | Not Reported |
Chemical Structure and Identification
The structure of this compound consists of a bicyclic system where a pyrazole ring is fused to a benzene ring. The benzene ring is substituted with a bromine atom at position 5 and a fluorine atom at position 7.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a method for the synthesis of the closely related isomer, 5-bromo-4-fluoro-1H-indazole, has been reported in a patent and can be adapted.[2] This synthesis is a multi-step process starting from 3-fluoro-2-methylaniline.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for a related indazole.
Detailed Methodology (Adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole[2]):
Step 1: Synthesis of 4-bromo-3-fluoro-2-methylaniline
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile.
-
Cool the solution to below 10°C.
-
Add N-bromosuccinimide portion-wise while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), add sodium bisulfite.
-
Adjust the pH to 9-10 with sodium hydroxide and extract the product with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by recrystallization from cyclohexane.
Step 2: Synthesis of 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone
-
Dissolve 4-bromo-3-fluoro-2-methylaniline in toluene and heat to 90°C.
-
Add diethyl ether and stir, followed by the addition of acetic acid.
-
Increase the temperature to 110°C and add isoamyl nitrite dropwise.
-
After the reaction is complete (monitored by TLC), concentrate the mixture to dryness.
-
Triturate the residue with methanol and filter to obtain the crude product.
Step 3: Synthesis of 5-bromo-4-fluoro-1H-indazole
-
Suspend 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone in a mixture of methanol and water.
-
Add a solution of potassium carbonate in water and stir at room temperature.
-
After the reaction is complete (monitored by TLC), add water and continue stirring.
-
Filter the precipitate, wash with water, and dry to yield the final product.
Note: This protocol is for a related isomer and may require optimization for the synthesis of this compound. Appropriate adjustments to starting materials, reaction conditions, and purification methods will be necessary.
Biological Activity and Potential Applications
While no specific biological data for this compound has been found, the indazole scaffold is a well-established pharmacophore in drug discovery.[3][4] Derivatives of 1H-indazole have been investigated for a wide range of therapeutic applications.
General Biological Activities of Indazole Derivatives:
-
Anticancer Agents: Many indazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5]
-
Anti-inflammatory Agents: Certain indazole derivatives have shown promise in modulating inflammatory pathways.
-
Antimicrobial Agents: The indazole nucleus has been incorporated into molecules with antibacterial and antifungal properties.
The presence of the bromine and fluorine atoms on the this compound molecule is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can significantly influence its biological activity and pharmacokinetic profile. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound.
Potential Signaling Pathway Involvement (Hypothetical):
Based on the known activities of other indazole-based kinase inhibitors, it is plausible that this compound could interact with ATP-binding sites of various kinases, thereby disrupting downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Hypothetical kinase inhibition signaling pathway.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery, given the established importance of the indazole scaffold. This guide provides the foundational chemical and structural information available to date. Significant opportunities exist for researchers to contribute to the understanding of this molecule by determining its experimental physicochemical properties, optimizing its synthesis, and exploring its specific biological activities and mechanisms of action.
References
- 1. Buy this compound (EVT-1474746) | 1260381-83-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 4. 1260381-83-6|this compound|BLD Pharm [bldpharm.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of 5-Bromo-7-fluoro-1H-indazole (CAS 1260381-83-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-fluoro-1H-indazole is a halogenated indazole derivative that serves as a crucial building block in medicinal chemistry. Its chemical structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of CAS number 1260381-83-6, with a focus on its role in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1260381-83-6 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| IUPAC Name | This compound |
| Appearance | Solid (form may vary) |
| Purity | Typically ≥97% |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Synthesis
While a specific, detailed, step-by-step protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a general synthetic route can be inferred from patent literature (such as WO2010067133) where it is used as an intermediate, and from established methods for the synthesis of similar indazole compounds. The synthesis generally involves the cyclization of a substituted fluorobenzaldehyde or a related precursor with hydrazine.
General Experimental Protocol for Indazole Synthesis
The following is a generalized protocol based on the synthesis of similar indazoles and should be adapted and optimized for the specific synthesis of this compound.
Reaction Scheme:
A potential synthetic workflow.
Materials:
-
Appropriately substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-3-bromobenzaldehyde)
-
Hydrazine hydrate
-
Ethanol or another suitable solvent
-
Sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting substituted 2-fluorobenzaldehyde in a suitable solvent such as ethanol.
-
Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by silica gel column chromatography to obtain the desired this compound.
Biological Applications and Mechanism of Action
This compound is primarily utilized as an intermediate in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1]
The IRAK4 Signaling Pathway
Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of pro-inflammatory cytokines and chemokines.[1][2]
The IRAK4 signaling pathway.
Role as an Intermediate in IRAK4 Inhibitor Synthesis
This compound serves as a scaffold for the synthesis of IRAK4 inhibitors. The bromine atom at the 5-position provides a handle for further chemical modifications, typically through cross-coupling reactions like the Suzuki coupling, to introduce various substituents that can enhance binding affinity and selectivity for the IRAK4 kinase domain.
While there is no publicly available biological activity data for this compound itself, as it is an intermediate, its utility is demonstrated by the high potency of the final compounds synthesized from it.
Example of a Final Product Derived from this compound:
| Compound | Target | IC₅₀ (nM) | Reference |
| IRAK4 Inhibitor Example | IRAK4 | < 10 | WO2010067133 |
Experimental Protocols for Biological Assays
The following are generalized protocols for assays commonly used to evaluate the activity of IRAK4 inhibitors synthesized from this compound.
IRAK4 Kinase Activity Assay (Biochemical)
This assay measures the direct inhibition of IRAK4 kinase activity.
Workflow for a biochemical IRAK4 kinase assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (the final IRAK4 inhibitor).
-
Reaction Mixture: In a microplate, add the recombinant IRAK4 enzyme to a buffer solution containing the test compound.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a peptide substrate).
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Detection: Stop the reaction and quantify the amount of product formed. This can be done by measuring the amount of ADP produced (e.g., using a commercial kit like ADP-Glo™) or by detecting the phosphorylated substrate using specific antibodies.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Assay for IRAK4 Inhibition
This assay measures the ability of a compound to inhibit IRAK4 signaling in a cellular context.
Procedure:
-
Cell Culture: Culture a relevant cell line (e.g., human monocytic THP-1 cells) that expresses the TLR/IL-1R signaling pathway.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Stimulate the cells with a TLR ligand (e.g., lipopolysaccharide - LPS) or IL-1 to activate the IRAK4 pathway.
-
Endpoint Measurement: After a suitable incubation period, measure a downstream readout of IRAK4 activation. This is often the level of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the cell supernatant, which can be quantified by ELISA.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound (CAS 1260381-83-6) is a valuable synthetic intermediate for the development of novel therapeutics, particularly IRAK4 inhibitors. Its chemical structure allows for versatile modifications to generate potent and selective drug candidates for the treatment of inflammatory and autoimmune diseases, as well as certain cancers. This guide provides a foundational understanding of its properties, synthesis, and application in the context of IRAK4-targeted drug discovery. Researchers and drug development professionals can leverage this information for the design and synthesis of new chemical entities with improved pharmacological profiles.
References
5-bromo-7-fluoro-1H-indazole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-7-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its molecular characteristics, provides a representative synthetic protocol, and illustrates its structural features.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₇H₄BrFN₂ | [1] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| CAS Number | 1260381-83-6 | [1] |
Synthesis and Experimental Protocols
A plausible synthetic route could involve the reaction of a substituted fluorobenzaldehyde with hydrazine. The following is a representative, generalized protocol based on analogous syntheses.[3][4]
Reaction: Formation of the indazole ring via condensation and cyclization.
Starting Materials:
-
A suitably substituted 2-fluorobenzaldehyde derivative (e.g., 5-bromo-2,3-difluorobenzaldehyde)
-
Hydrazine hydrate
Procedure:
-
The substituted benzaldehyde is dissolved in a suitable solvent.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
Reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted using an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over a drying agent like anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is typically achieved by flash column chromatography to afford the pure this compound.
Logical Structure of this compound
The following diagram illustrates the key structural components of the this compound molecule and their relationships.
Caption: Molecular structure hierarchy of this compound.
References
An In-depth Technical Guide on the Solubility of 5-bromo-7-fluoro-1H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-7-fluoro-1H-indazole, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility principles, predicted solubility in a range of common organic solvents, and detailed experimental protocols for determining precise solubility.
Introduction to this compound
This compound is a heterocyclic aromatic compound with the molecular formula C₇H₄BrFN₂. Its structure, featuring a bicyclic indazole core with bromine and fluorine substituents, makes it a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. The solubility of this compound is a critical parameter for its use in synthesis, purification, and formulation. While specific quantitative data is scarce, the molecule's predominantly non-polar nature suggests it is typically soluble in organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the halogen atoms and the aromatic rings contributes to its non-polar character, while the N-H group in the pyrazole ring allows for some hydrogen bonding.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | Moderate to High | The N-H group can participate in hydrogen bonding with the solvent's hydroxyl group, enhancing solubility. |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polarizable aromatic system of the indazole are expected to lead to good solubility. |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF can act as a hydrogen bond acceptor for the N-H group, and its overall polarity is suitable for dissolving the compound. |
| Halogenated | Dichloromethane (DCM) | Moderate to High | The polar C-Cl bonds in DCM can interact favorably with the polar C-Br and C-F bonds of the solute. |
| Non-polar | Toluene, Hexane | Low to Moderate | While the compound has non-polar characteristics, the presence of the polar N-H and C-F/C-Br bonds may limit solubility in highly non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol should be followed. The following describes a common method for determining the solubility of a solid organic compound in a given solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The solid phase should remain present.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
-
Quantification:
-
Determine the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
For HPLC analysis, a calibration curve should be prepared using standard solutions of known concentrations.
-
For UV-Vis analysis, the molar absorptivity of the compound at a specific wavelength needs to be determined.
-
-
Calculation of Solubility:
-
The solubility can be calculated from the concentration of the saturated solution and expressed in units such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the key steps in the experimental determination of solubility.
Hypothetical Application in a Signaling Pathway
While this compound is a chemical intermediate, its derivatives are often designed as inhibitors of specific signaling pathways implicated in diseases like cancer. For illustrative purposes, the following diagram shows a generic kinase signaling pathway that could be targeted by a drug synthesized from this indazole derivative.
Disclaimer: The following diagram is a hypothetical representation and does not imply that this compound itself is an active inhibitor of this pathway.
Caption: A hypothetical signaling pathway where a derivative of the title compound may act as an inhibitor.
Spectroscopic Analysis of 5-bromo-7-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-bromo-7-fluoro-1H-indazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted NMR data based on established principles of NMR spectroscopy and analysis of structurally related compounds. Furthermore, a comprehensive, generalized experimental protocol for the acquisition of NMR data for indazole derivatives is provided to facilitate future research.
Chemical Structure and Atom Numbering
The structural integrity and atom numbering of this compound are crucial for the accurate assignment of NMR signals. The following diagram illustrates the standard numbering convention for the indazole ring system.
Caption: Chemical structure of this compound with IUPAC numbering.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show signals for the N-H proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The data presented in the table below is a prediction and should be confirmed by experimental data.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | 13.0 - 13.5 | br s | - |
| H-3 | 8.1 - 8.3 | s | - |
| H-4 | 7.6 - 7.8 | d | ~1.5 |
| H-6 | 7.4 - 7.6 | d | ~1.5 |
br s = broad singlet, s = singlet, d = doublet
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display seven signals corresponding to the carbon atoms of the indazole ring. The chemical shifts are significantly affected by the electronegativity of the attached halogen atoms and the nitrogen atoms in the heterocyclic ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 138 |
| C3a | 120 - 123 |
| C4 | 123 - 126 |
| C5 | 115 - 118 (C-Br) |
| C6 | 112 - 115 |
| C7 | 150 - 155 (d, ¹JC-F ≈ 240-250 Hz) |
| C7a | 140 - 143 |
d = doublet
Experimental Protocols
While specific experimental data for this compound is not available in the reviewed literature, a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for indazole derivatives is provided below. This protocol can be adapted for the specific instrumentation and sample characteristics.
1. Sample Preparation:
-
Weigh approximately 5-15 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the compound and the desired resolution of the N-H proton signal.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
-
Temperature: The spectra are typically recorded at a standard probe temperature of 298 K (25 °C).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm to cover the full range of proton chemical shifts.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
NMR Analysis Workflow
The logical progression for the NMR analysis of a novel compound like this compound is depicted in the following workflow diagram.
Caption: A generalized workflow for the NMR analysis of an organic compound.
The Ascendant Therapeutic Potential of Halogenated 1H-Indazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, with its halogenated derivatives demonstrating a broad spectrum of potent biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity of Halogenated 1H-Indazole Derivatives
Halogenated 1H-indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis. The introduction of halogen atoms can significantly influence the potency and selectivity of these compounds.
Quantitative Anticancer Activity Data
The antiproliferative activity of various halogenated 1H-indazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | 3-F-4-Cl on phenyl ring attached to piperazine | K562 (Chronic Myeloid Leukemia) | 5.15 | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| PC-3 (Prostate Cancer) | - | [1] | ||
| HepG-2 (Hepatoma) | - | [1] | ||
| Compound 2f | 6-bromo on indazole, pyridyl analogue | 4T1 (Mouse Breast Cancer) | 0.23 | [2] |
| HepG2 (Hepatocellular Carcinoma) | 0.80 | [2] | ||
| MCF-7 (Breast Cancer) | 0.34 | [2] | ||
| A549 (Lung Cancer) | - | [2] | ||
| HCT116 (Colorectal Cancer) | - | [2] | ||
| Compound 2a | 6-bromo on indazole, phenyl analogue | MCF-7 (Breast Cancer) | 1.15 | [2] |
| HCT116 (Colorectal Cancer) | 4.89 | [2] | ||
| Polysubstituted Indazoles | Various halogen substitutions | A2780 (Ovarian Cancer) | 0.64 - 17 | [3] |
| A549 (Lung Cancer) | 0.64 - 17 | [3] | ||
| 3-ethynyl-1H-indazoles | - | - | low micromolar | [4] |
| Compound 106 | - | FGFR1-3 | 0.8 - 4.5 | [5] |
| Entrectinib (Compound 127) | - | ALK | 0.012 | [5] |
Signaling Pathways in Cancer Modulated by Halogenated 1H-Indazoles
Halogenated 1H-indazoles exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Two of the most significant pathways are the PI3K/Akt/mTOR and the p53/MDM2 pathways.
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Certain 3-ethynyl-1H-indazole derivatives have been identified as inhibitors of this pathway, targeting key kinases such as PI3K, PDK1, and mTOR[4].
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic heterocyclic aromatic organic compound, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1][2] Comprising a benzene ring fused to a pyrazole ring, this unique architecture allows for diverse substitutions, leading to compounds with potent and selective activities against various therapeutic targets.[1][2][3] This technical guide provides a comprehensive overview of the indazole scaffold, covering its synthesis, key therapeutic applications with a focus on oncology, detailed experimental protocols, and the underlying signaling pathways modulated by indazole-containing drugs.
Therapeutic Significance of Indazole Scaffolds
Indazole derivatives have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4] In the realm of oncology, the indazole nucleus has proven to be a particularly fruitful scaffold for the development of targeted therapies, most notably kinase inhibitors.[5][6] Several FDA-approved drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core and have become crucial components in the treatment of various cancers.[6] These drugs primarily exert their effects by inhibiting key enzymes involved in cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Poly(ADP-ribose) polymerase (PARP), and Pim kinases.[6][7][8]
Quantitative Data on Indazole Derivatives
The potency and selectivity of indazole-based compounds are typically quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data for representative indazole derivatives, providing a comparative overview of their biological activities.
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference(s) |
| Axitinib | VEGFR1 | 0.1 | [5] |
| VEGFR2 | 0.2 | [5] | |
| VEGFR3 | 0.1-0.3 | [5] | |
| PDGFRβ | 1.6 | [5] | |
| c-Kit | 1.7 | [5] | |
| Pazopanib | VEGFR1 | 10 | [5] |
| VEGFR2 | 30 | [5] | |
| VEGFR3 | 47 | [5] | |
| PDGFRα | 71 | [5] | |
| PDGFRβ | 84 | [5] | |
| c-Kit | 74 | [5] | |
| Niraparib | PARP-1 | 3.8 | [7] |
| PARP-2 | 2.1 | [7] | |
| Compound 6o | K562 (cell line) | 5150 | [9] |
Table 2: Antimicrobial Activity of Indazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Indazole Derivative 2 | E. faecalis | 128 | [10] |
| Indazole Derivative 3 | E. faecalis | 128 | [10] |
| Indazole Derivative 5 | S. aureus | 64-128 | [10] |
| S. epidermidis | 64-128 | [10] | |
| Indole Derivative 3d | S. aureus | 3.125-50 | [11] |
| MRSA | 3.125-50 | [11] | |
| E. coli | 3.125-50 | [11] | |
| B. subtilis | 3.125-50 | [11] | |
| C. albicans | 3.125-50 | [11] | |
| C. krusei | 3.125-50 | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key indazole scaffolds and for the biological assays commonly used to evaluate their activity.
Synthesis of Indazole Scaffolds
General Procedure for the Synthesis of 1H-Indazole from o-Toluidine: [1]
-
Dissolve o-toluidine in acetic acid at room temperature.
-
Add a solution of sodium nitrite (NaNO2) in water dropwise to the o-toluidine solution while maintaining the temperature.
-
Stir the reaction mixture at room temperature to allow for diazotization and subsequent ring closure.
-
Upon completion of the reaction (monitored by TLC), neutralize the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1H-indazole.
Synthesis of 1H-Indazole-3-carboxylic acid from Isatin: [1][12]
-
Hydrolyze isatin in an aqueous solution of sodium hydroxide to form the sodium salt of 2-aminophenylglyoxylic acid.[1][12]
-
Cool the resulting solution in an ice bath and add a solution of sodium nitrite, followed by the slow addition of hydrochloric acid to generate the diazonium salt.
-
Add a solution of sodium sulfite to the diazonium salt solution to induce reductive cyclization.
-
Acidify the reaction mixture to precipitate the 1H-indazole-3-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.[12]
Synthesis of 1H-Indazole-3-carboxamide Derivatives: [2]
-
To a solution of 1H-indazole-3-carboxylic acid in DMF, add HOBT, EDC·HCl, and triethylamine.[2]
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[2]
-
Add the desired amine to the reaction mixture and continue stirring at room temperature for 4-6 hours.[2]
-
Monitor the reaction progress by TLC.
-
Pour the reaction mixture into ice water and extract the product with a mixture of chloroform and methanol.[2]
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[2]
Biological Assays
MTT Cell Proliferation Assay: [4][10][13]
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the indazole compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[13]
-
During this incubation, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity: [3][11]
-
Prepare a serial two-fold dilution of the indazole compound in a suitable broth medium in a 96-well microtiter plate.[3][11]
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).[3]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]
Signaling Pathways and Logical Relationships
The therapeutic effects of indazole derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease. The following diagrams, generated using the DOT language, illustrate key signaling cascades and a typical drug discovery workflow for indazole-based inhibitors.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 13. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
The Therapeutic Potential of Substituted Indazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of substituted indazoles, with a focus on their applications in oncology and inflammation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support ongoing research and drug development efforts.
Core Therapeutic Targets and Quantitative Data
Substituted indazoles have shown significant inhibitory activity against a range of therapeutically relevant protein kinases and other enzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected indazole derivatives against these key targets.
Protein Kinase Inhibitors
Table 1: Inhibitory Activity of Substituted Indazoles against Receptor Tyrosine Kinases (VEGFR & FGFR)
| Compound/Derivative | Target | IC50 (nM) | Source |
| Pazopanib | VEGFR-1 | 10 | [1] |
| VEGFR-2 | 30 | [1] | |
| VEGFR-3 | 47 | [1] | |
| FGFR-1 | 140 | [1] | |
| Axitinib | VEGFR-1 | 0.1 | [2] |
| VEGFR-2 | 0.2 | [2] | |
| VEGFR-3 | 0.1-0.3 | [2] | |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | FGFR1 | 15.0 | [3] |
| Optimized 1H-indazol-3-amine derivative | FGFR1 | 2.9 | [3] |
| 1H-indazole-based derivative | FGFR1 | 2.0 µM | [4] |
| FGFR2 | 0.8 µM | [4] | |
| FGFR3 | 4.5 µM | [4] | |
| Pan-FGFR inhibitor (indazole derivative) | FGFR1 | 0.9 | [5] |
| FGFR2 | 2.0 | [5] | |
| FGFR3 | 2.0 | [5] | |
| FGFR4 | 6.1 | [5] | |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 ± 1.9 | [5] |
Table 2: Inhibitory Activity of Substituted Indazoles against Serine/Threonine Kinases (Aurora & Pim)
| Compound/Derivative | Target | IC50 (nM) | Source |
| 3-(pyrrolopyridin-2-yl)indazole derivative (Compound 2y) | Aurora A | Not specified, but potent | [6] |
| Indazole derivative | Aurora A | 13 µM (initial hit) | |
| 3,5-Disubstituted 6-azaindazole derivative | Pan-Pim | 3-11 (for Pim1-3) | [7] |
| 3-(pyrazin-2-yl)-1H-indazole derivative | Pan-Pim | 3-70 (for Pim1-3) | [7] |
Table 3: Inhibitory Activity of Substituted Indazoles against Other Key Kinases
| Compound/Derivative | Target | IC50 (nM) | Source |
| 3-ethynyl-1H-indazole derivative | PI3Kα | 361 | [8] |
| 3-aminoindazole derivative (AKE-72) | Bcr-Abl (WT) | < 0.5 | [9] |
| Bcr-Abl (T315I) | 9 | [9] | |
| Indazole-based Bcr-Abl inhibitor | Bcr-Abl (WT) | 4.6-667 | [10] |
Other Enzyme Inhibitors
Table 4: Inhibitory Activity of Substituted Indazoles against Indoleamine 2,3-Dioxygenase 1 (IDO1)
| Compound/Derivative | Target | IC50 (nM) | Source |
| 4,6-substituted-1H-indazole derivative (Compound 35) | IDO1 (enzymatic) | 740 | [11] |
| IDO1 (cellular) | 1370 | [11] | |
| 3-substituted 1H-indazole derivative | IDO1 | 720 | [5] |
| Another 3-substituted 1H-indazole derivative | IDO1 | 770 | [5] |
Key Signaling Pathways and Mechanisms of Action
Substituted indazoles exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition by indazole-based compounds.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Substituted indazoles, such as pazopanib and axitinib, are potent inhibitors of VEGFRs.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are involved in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in several cancers.
Aurora Kinase Signaling in Mitosis
Aurora kinases are essential for proper cell division. Their inhibition by substituted indazoles can lead to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of substituted indazoles.
In Vitro Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.
Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase enzyme. A decrease in luminescence indicates higher kinase activity, and thus, a lower inhibitory effect of the test compound.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, FGFR1, Aurora A)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR/FGFR, Kemptide for Aurora A)
-
ATP solution
-
Kinase assay buffer
-
Test indazole compound dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test indazole compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.
-
Assay Plate Setup: To the wells of the assay plate, add the diluted test compound or vehicle control (DMSO).
-
Enzyme Addition: Add the diluted recombinant kinase to all wells except the "no enzyme" blank control.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Detection: Add the detection reagent from the luminescence-based kit to each well. This reagent stops the kinase reaction and initiates the conversion of remaining ATP to a light signal.
-
Luminescence Measurement: After a brief incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of substituted indazoles on the proliferation and viability of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test indazole compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test indazole compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.
Conclusion
Substituted indazoles represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to target a diverse range of protein kinases and other critical enzymes provides a strong foundation for the development of novel and effective therapies. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation indazole-based drugs. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success.
References
- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. promega.com [promega.com]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, exhibiting activities such as anticancer, anti-HIV, and anti-inflammatory properties.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][5][6][7] This application note provides a detailed protocol for the Suzuki coupling of 5-bromo-7-fluoro-1H-indazole with various aryl and heteroaryl boronic acids, a key transformation for the synthesis of diverse compound libraries for drug discovery and development. The protocol is based on established methodologies for the Suzuki coupling of substituted bromoindazoles.[1][2][3][8]
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid) and an organic halide. The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5][6] A base is essential for the activation of the organoboron compound and to facilitate the transmetalation step.[7]
Recommended Reaction Conditions
Based on analogous Suzuki couplings of bromoindazoles, a range of conditions can be successfully employed for the coupling of this compound. The following tables summarize recommended starting conditions and variations for optimization.
Table 1: Recommended Reagents and Conditions for Suzuki Coupling of this compound
| Component | Recommendation | Alternatives/Variations | Purpose |
| Aryl Halide | This compound (1.0 equiv.) | - | Substrate |
| Boronic Acid | Aryl or heteroaryl boronic acid (1.2-1.5 equiv.) | Boronic esters | Coupling partner |
| Catalyst | Pd(PPh₃)₄ (5-10 mol%) | PdCl₂(dppf) (5-10 mol%), Pd(OAc)₂/ligand | Facilitates C-C bond formation |
| Base | Cs₂CO₃ (2.0-3.0 equiv.) | K₂CO₃, K₃PO₄ | Activates boronic acid |
| Solvent | Dioxane/H₂O (4:1) | DME, Toluene, Acetonitrile/H₂O | Reaction medium |
| Temperature | 80-120 °C | Microwave irradiation (100-140 °C) | Provides energy for reaction |
| Atmosphere | Inert (Argon or Nitrogen) | - | Prevents catalyst degradation |
Table 2: Catalyst and Base Screening for Optimization
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | DME | 80 | 12 | Moderate to Good |
| 2 | Pd(PPh₃)₄ (10) | Cs₂CO₃ (2.0) | Dioxane/EtOH/H₂O | 140 | 2-4 | Good to Excellent[1][8] |
| 3 | PdCl₂(dppf) (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 12 | Good to Excellent[9] |
| 4 | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Good to Excellent |
Yields are generalized based on literature for similar substrates and will be dependent on the specific boronic acid used.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.3 equiv.), and cesium carbonate (2.0 equiv.).
-
In a separate vial, dissolve the palladium catalyst, for instance, Pd(PPh₃)₄ (0.07 equiv.), in the solvent mixture.[6]
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) to the reaction vessel containing the solids.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 4-12 hours). Alternatively, microwave irradiation can be used to shorten reaction times (e.g., 140 °C for 30-60 minutes).[8][10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-7-fluoro-1H-indazole.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or no conversion:
-
Ensure the catalyst is active; consider using a fresh batch.
-
Verify that the reaction was maintained under an inert atmosphere.
-
Increase the reaction temperature or switch to microwave heating.
-
Screen different bases or solvent systems.
-
-
Formation of side products (e.g., homocoupling):
-
Ensure the reaction is thoroughly degassed to remove oxygen.
-
Adjust the stoichiometry of the boronic acid.
-
-
Debromination of the starting material:
-
This can occur with certain catalyst/ligand combinations. Consider using a different palladium source or ligand.
-
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and versatile method for the synthesis of 5-aryl-7-fluoro-1H-indazoles. The provided protocol, based on established literature for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the highest yields for specific coupling partners. This methodology is highly valuable for generating diverse libraries of indazole derivatives for applications in drug discovery and materials science.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Notes and Protocols: 5-bromo-7-fluoro-1H-indazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively bind to the ATP-binding site of various kinases.[1][2] This characteristic makes it a valuable core for the development of targeted kinase inhibitors. The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This document provides detailed application notes and experimental protocols for the utilization of 5-bromo-7-fluoro-1H-indazole as a key building block in the synthesis and evaluation of novel kinase inhibitors. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties to probe the solvent-exposed regions of the kinase ATP-binding pocket.[2][4] The fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties such as metabolic stability.
Rationale for Use in Kinase Inhibitor Synthesis
The 1H-indazole core acts as a bioisostere of the purine ring in ATP, allowing it to function as a competitive inhibitor at the active site of kinases.[2] The nitrogen atoms of the indazole ring can participate in crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity.[2] The strategic placement of the bromo and fluoro substituents on the 5- and 7-positions, respectively, provides a platform for synthetic diversification to optimize inhibitor characteristics.
Key Kinase Targets
Derivatives of substituted indazoles have demonstrated inhibitory activity against a range of kinase targets implicated in oncology and other diseases, including:
-
Receptor Tyrosine Kinases (RTKs):
-
Non-receptor Tyrosine Kinases:
-
Anaplastic Lymphoma Kinase (ALK)[7]
-
-
Serine/Threonine Kinases:
Synthetic Strategies and Experimental Protocols
The bromine atom at the 5-position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for introducing structural diversity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general method for the coupling of this compound with an aryl or heteroaryl boronic acid or ester. This reaction is a cornerstone for creating a library of analogs with diverse substituents at the 5-position.
Materials:
-
This compound (1.0 equivalent)
-
Aryl/heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-110 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl/heteroaryl-7-fluoro-1H-indazole derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general procedure for the C-N cross-coupling of an amine with this compound, a key step in synthesizing many kinase inhibitors that feature an amino linkage at this position.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (0.02-0.05 equivalents)
-
Ligand (e.g., Xantphos, BINAP) (0.04-0.1 equivalents)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with an appropriate solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired aminated product.
Biological Evaluation Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a synthesized compound to inhibit the activity of a purified kinase enzyme by quantifying ATP consumption.
Materials:
-
Purified target kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC₅₀ value for each compound.
Protocol 4: Cellular Antiproliferative Assay (MTT Assay)
This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, K562, PC-3, HepG2)[4]
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.[4]
Quantitative Data Summary
The following tables summarize the biological activity of representative kinase inhibitors derived from structurally related indazole scaffolds. This data highlights the potential of substituted indazoles in generating highly potent compounds.
Table 1: Kinase Inhibitory Activity of Indazole-Based Compounds
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference Scaffold |
| Axitinib | VEGFRs, PLK4 | - (Ki = 4.2 for PLK4) | 1H-Indazole |
| Centrinone | PLK4 | - (Ki = 0.16) | Indazole |
| Compound 27a | FGFR1, FGFR2 | <4.1, 2.0 | 1H-Indazol-3-amine |
| Compound 14d | FGFR1 | 5.5 | 1H-Indazole |
| Entrectinib | ALK | 12 | 3-Amino-5-substituted indazole |
| Compound 109 | EGFR T790M, EGFR | 5.3, 8.3 | 1H-Indazole |
Data compiled from multiple sources for comparative purposes.[6][8][9]
Table 2: Cellular Antiproliferative Activity of Indazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference Scaffold |
| Compound 6o | K562 | 5.15 | Indazole |
| Compound C05 | IMR-32 | 0.948 | Indazole |
| Compound C05 | MCF-7 | 0.979 | Indazole |
| Compound C05 | H460 | 1.679 | Indazole |
Data compiled from multiple sources for comparative purposes.[4][9]
Visualizations
Caption: Synthetic workflow for diversifying the this compound scaffold.
Caption: Mechanism of competitive kinase inhibition by indazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-bromo-7-fluoro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-bromo-7-fluoro-1H-indazole as a fragment in fragment-based drug discovery (FBDD). Detailed protocols for screening and hit validation are provided, along with a discussion of its potential applications, particularly in the discovery of kinase inhibitors.
Introduction to this compound as a Fragment
This compound is a halogenated indazole derivative. The indazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.[1][2] The physicochemical properties of this compound make it an excellent candidate for fragment-based screening campaigns.
Physicochemical Properties:
| Property | Value | "Rule of Three" Compliance |
| Molecular Weight | 215.02 g/mol | Yes (< 300 Da)[3] |
| cLogP | ~2.4 | Yes (≤ 3)[3] |
| Hydrogen Bond Donors | 1 | Yes (≤ 3)[3] |
| Hydrogen Bond Acceptors | 2 | Yes (≤ 3)[3] |
| Rotatable Bonds | 0 | Yes (≤ 3) |
The bromine and fluorine substitutions on the indazole ring provide several advantages for FBDD:
-
Vector for Growth: The bromine at the 5-position serves as a synthetic handle for facile chemical elaboration through various cross-coupling reactions, allowing for rapid fragment evolution.[4]
-
Enhanced Binding Interactions: The fluorine at the 7-position can modulate the pKa of the indazole nitrogen and participate in favorable electrostatic or hydrogen bonding interactions with target proteins.
-
Probing Chemical Space: The halogen substituents allow for the exploration of specific halogen bonding interactions within a protein binding site.
Given the prevalence of the indazole core in kinase inhibitors, a primary application of this fragment is in the discovery of novel inhibitors for protein kinases, such as receptor tyrosine kinases (e.g., AXL) and serine/threonine kinases.[5][6][7]
FBDD Workflow Using this compound
A typical FBDD campaign involves a series of steps from initial screening to lead optimization. The following diagram illustrates a standard workflow.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onenucleus.com [onenucleus.com]
- 5. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5-Bromo-1H-indazole Scaffolds
Disclaimer: Extensive literature searches did not yield specific examples of novel anticancer agents synthesized directly from 5-bromo-7-fluoro-1H-indazole. However, the indazole scaffold, particularly bromo-substituted indazoles, is a well-established privileged structure in the development of kinase inhibitors and other anticancer agents. This document provides detailed application notes and protocols based on the synthesis of potent anticancer 1H-indazole-3-amine derivatives starting from a closely related precursor, 5-bromo-2-fluorobenzonitrile, which provides a 5-bromo-1H-indazole core for further functionalization. This information is intended to serve as a valuable guide for researchers in the field.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antitumor properties. Several indazole-based drugs, such as axitinib and pazopanib, have been approved for cancer therapy, validating the importance of this scaffold. The bromine atom on the indazole ring serves as a versatile handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of anticancer potency. This application note details the synthesis and biological evaluation of a series of 1H-indazole-3-amine derivatives with promising anticancer activity.
Synthesis of Novel 1H-Indazole-3-Amine Derivatives
A series of novel 1H-indazole-3-amine derivatives were synthesized starting from 5-bromo-2-fluorobenzonitrile. The synthetic pathway involves an initial cyclization to form the core indazole structure, followed by a Suzuki coupling to introduce diverse aryl or heteroaryl moieties, and subsequent derivatization to yield the final compounds.
General Synthetic Scheme:
Caption: Synthetic workflow for piperazine-indazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine (Compound 2) [1]
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in an appropriate solvent, add hydrazine hydrate (80%, excess).
-
Reflux the reaction mixture for 20-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.
Protocol 2: General Procedure for Suzuki Coupling (Formation of Compound 3) [1]
-
In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the respective arylboronic acid ester (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and PdCl₂(dppf)₂ (0.05 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1) as the solvent.
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 90 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 3: Synthesis of Piperazine-Indazole Derivatives (e.g., Compound 6o) [1][2]
-
Synthesize the intermediate amide by reacting the Suzuki coupling product with chloroacetic anhydride.
-
Couple the resulting amide with the appropriate substituted piperazine in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile).
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture by removing the solvent, adding water, and extracting with an organic solvent.
-
Purify the final compound by column chromatography.
Anticancer Activity
The synthesized compounds were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines using the MTT assay.
Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives (IC₅₀ in µM) [1][2]
| Compound | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | HepG2 (Hepatoma) | HEK-293 (Normal) |
| 6o | >50 | 5.15 | >50 | 28.4 | 33.2 |
| 5-Fluorouracil | 8.32 | 2.51 | 11.7 | 6.45 | - |
Data represents the mean of three independent experiments.
Compound 6o demonstrated potent and selective inhibitory activity against the K562 chronic myeloid leukemia cell line.
Mechanism of Action: Apoptosis Induction
Further studies were conducted to elucidate the mechanism of action of the most potent compounds. Compound 6o was found to induce apoptosis in K562 cells in a concentration-dependent manner.
Caption: Proposed apoptotic pathway induced by Compound 6o.
Protocol 4: Cell Viability Assay (MTT Assay) [1][2]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Apoptosis Assay (Annexin V-FITC/PI Staining) [3]
-
Treat cancer cells with the test compound at different concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The protocols and data presented herein demonstrate a robust framework for the synthesis and evaluation of novel anticancer agents based on the 5-bromo-1H-indazole scaffold. The representative compound 6o exhibits promising and selective anticancer activity by inducing apoptosis through the p53/MDM2 and Bcl-2 family pathways. These findings underscore the potential of this chemical series for the development of new cancer therapeutics. Researchers can utilize these methodologies to synthesize and screen new derivatives of this compound and other related scaffolds to identify lead compounds with improved efficacy and safety profiles.
References
Application Notes and Protocols for the Development of Anti-inflammatory Compounds with a 5-Bromo-7-Fluoro-1H-Indazole Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anti-inflammatory agents based on a 5-bromo-7-fluoro-1H-indazole core. While specific data for this exact substitution pattern is not extensively available in current literature, the protocols provided are based on established methods for structurally related indazole derivatives and serve as a foundational guide for researchers. The primary mechanism of anti-inflammatory action for many indazole compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[1]
Synthesis of the this compound Core
The synthesis of the this compound core can be approached through a multi-step synthetic route adapted from methods reported for structurally similar compounds, such as 5-bromo-4-fluoro-1H-indazole.[2] The following protocol is a proposed synthetic pathway.
Proposed Synthetic Pathway
A potential synthetic route can be envisioned starting from a readily available substituted aniline. This proposed pathway involves bromination, diazotization, and cyclization to form the indazole ring.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
Materials:
-
2-Fluoro-6-methylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bisulfite
-
Acetic anhydride
-
Toluene
-
Isoamyl nitrite
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)
-
Methanol
-
Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Bromination: Dissolve 2-fluoro-6-methylaniline in acetonitrile. Cool the solution to 0-10°C and slowly add N-bromosuccinimide. Stir the reaction for 1-2 hours. After completion, quench the reaction with an aqueous solution of sodium bisulfite. Extract the product, 4-bromo-2-fluoro-6-methylaniline, with an organic solvent and purify.
-
Acetylation: To a solution of 4-bromo-2-fluoro-6-methylaniline, add acetic anhydride and a suitable base (e.g., triethylamine or pyridine) and stir at room temperature. Upon completion, the N-(4-bromo-2-fluoro-6-methylphenyl)acetamide is isolated.
-
Ring Closure: Dissolve the N-acetylated compound in toluene and heat the solution to 90-100°C. Add isoamyl nitrite dropwise. The reaction is typically refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield 1-(5-bromo-7-fluoro-1H-indazol-1-yl)ethanone.[2]
-
Deprotection: The acetyl-protected indazole is dissolved in a mixture of methanol and water. An inorganic base such as sodium hydroxide or potassium carbonate is added, and the mixture is stirred at room temperature for 12-14 hours.[2] After the reaction is complete, water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to afford this compound. Purification can be achieved by recrystallization or column chromatography.
In Vitro Anti-inflammatory Evaluation
A series of in vitro assays should be performed to determine the anti-inflammatory potential of the synthesized compounds.
Workflow for In Vitro Evaluation
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of the test compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
EIA buffer
-
Prostaglandin screening EIA kit
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the COX-2 enzyme in a suitable buffer.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Experimental Protocol: Anti-inflammatory Activity in LPS-Stimulated Macrophages
This protocol assesses the ability of the compounds to suppress the production of pro-inflammatory mediators in a cellular context.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
-
Cytokine Measurement: Use the cell culture supernatant to measure the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the cytotoxicity of the compounds on RAW 264.7 cells using an MTT or other suitable cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control. Determine the IC50 values for the active compounds.
Data Presentation
All quantitative data should be summarized in tables for clear comparison of the anti-inflammatory activity of the synthesized compounds.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound ID | COX-2 Inhibition IC50 (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Cell Viability (CC50, µM) |
| Lead-01 | Data | Data | Data | Data | Data |
| Lead-02 | Data | Data | Data | Data | Data |
| Control | Data | Data | Data | Data | Data |
Potential Signaling Pathways
The anti-inflammatory effects of indazole derivatives are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.
Caption: Potential anti-inflammatory signaling pathway.
Conclusion
The provided protocols offer a comprehensive framework for the synthesis and preclinical evaluation of novel anti-inflammatory compounds based on the this compound core. While the synthesis is based on established methodologies for related structures, researchers should be prepared to optimize reaction conditions. The in vitro assays described will enable the identification of lead compounds with potent anti-inflammatory activity and a favorable safety profile, paving the way for further in vivo studies and drug development.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel Antibacterial Agents Based on the 5-bromo-7-fluoro-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for the discovery and development of new antibacterial agents with novel mechanisms of action. The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antibacterial properties.[1][2][3] Derivatives of indazole have shown promise, with some exhibiting potent activity against various bacterial strains.[4][5] This document provides a detailed protocol for the synthesis of a novel N-substituted derivative of 5-bromo-7-fluoro-1H-indazole and its subsequent evaluation as a potential antibacterial agent.
The functionalization of the indazole core, particularly at the N1 and N2 positions, is a common strategy for modulating biological activity.[6][7][8] The following protocols describe a regioselective N-alkylation of this compound and the subsequent determination of the compound's antibacterial efficacy using the standardized broth microdilution method to ascertain its Minimum Inhibitory Concentration (MIC).
Proposed Synthetic Scheme
The proposed synthesis involves the N-alkylation of the this compound core. N-alkylation of indazoles can yield a mixture of N1 and N2 regioisomers.[6][7] Reaction conditions, particularly the choice of base and solvent, play a crucial role in directing the regioselectivity. The use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) has been shown to favor the formation of the thermodynamically more stable N1-alkylated product.[7][8]
Here, we propose the synthesis of 1-ethyl-5-bromo-7-fluoro-1H-indazole (Compound 1) as an illustrative example.
Caption: Synthetic scheme for N1-ethylation of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-ethyl-5-bromo-7-fluoro-1H-indazole (Compound 1)
This protocol details the N1-alkylation of this compound using iodoethane.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.
-
Alkylation: Add iodoethane (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N1-alkylated product, Compound 1.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the antibacterial activity of Compound 1.[1][9]
Materials:
-
Compound 1 (dissolved in DMSO to prepare a stock solution, e.g., 1280 µg/mL)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Enterococcus faecalis ATCC 29212)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Reference antibiotic (e.g., Ciprofloxacin)
Equipment:
-
Incubator (35 ± 2°C)
-
Micropipettes
-
Spectrophotometer or turbidimeter
-
Sterile culture tubes and loops
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the Compound 1 stock solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of Compound 1 at which there is no visible growth.
Data Presentation
Quantitative data from the synthesis and antibacterial evaluation should be clearly structured for analysis.
Table 1: Synthesis and Characterization of Compound 1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
|---|
| 1-ethyl-5-bromo-7-fluoro-1H-indazole | C₉H₈BrFN₂ | 243.08 | 75% (Hypothetical) | White Solid |
Table 2: Hypothetical MIC Values for Compound 1
| Bacterial Strain | Strain ID | MIC of Compound 1 (µg/mL) | MIC of Ciprofloxacin (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 8 | 0.5 |
| Escherichia coli | ATCC 25922 | 16 | 0.015 |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | 0.25 |
| Enterococcus faecalis | ATCC 29212 | 4 | 1 |
Visualizations
Diagrams illustrating workflows and potential mechanisms provide a clear conceptual overview.
Caption: Workflow for the synthesis of Compound 1.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothetical signaling pathway for the antibacterial action of Compound 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. research.ucc.ie [research.ucc.ie]
- 9. benchchem.com [benchchem.com]
Application Note: Experimental Procedure for N-Alkylation of 5-Bromo-7-Fluoro-1H-Indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in a variety of therapeutic drugs.[1][2][3][4] N-alkylation of the indazole ring is a critical transformation for developing these compounds, but it presents a significant synthetic challenge. The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of regioisomeric mixtures, complicating synthesis and purification.[2][5]
The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as the electronic and steric properties of the indazole substituents.[2] For 5-bromo-7-fluoro-1H-indazole, the fluorine atom at the C7 position introduces significant steric hindrance around the N1 position, which can strongly influence the reaction's outcome. This document provides detailed protocols for the N-alkylation of this compound, with a focus on controlling regioselectivity.
Factors Influencing Regioselectivity (N1 vs. N2)
The ratio of N1 to N2 alkylation is governed by a complex interplay of steric, electronic, and reaction-condition-dependent factors.[5]
-
Steric Effects : Substituents at the C7 position, such as the fluorine atom in the target molecule, sterically hinder the N1 position. This often favors alkylation at the less hindered N2 position.[2] Studies have shown that C7 substituents like NO₂ or CO₂Me can lead to excellent N2 regioselectivity (≥96%).[1][3][4][6]
-
Base and Solvent System : The choice of base and solvent is critical.
-
For N1-Selectivity (Thermodynamic Control) : A strong, non-coordinating base like sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) generally favors the formation of the more thermodynamically stable N1-alkylated product.[1][2][3][4] This combination has proven to be a promising system for selective N1-alkylation across various indazole substrates.[1][3][4][5]
-
For N2-Selectivity (Kinetic Control) : Conditions that favor kinetic control, such as Mitsunobu reactions (e.g., PPh₃/DIAD) or reactions catalyzed by triflic acid (TfOH) with diazo compounds, can selectively yield the N2 isomer.[2][3][7]
-
Mixed Isomers : Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers, which may require chromatographic separation.[2][6][8]
-
Protocol 1: General Procedure for N1-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the N1-alkylated product by using conditions that allow for thermodynamic equilibration.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl halide, R-X, 1.1–1.5 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Experimental Procedure:
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition : Add anhydrous THF to dissolve the starting material (typically to a concentration of 0.1–0.2 M).[2]
-
Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.[2]
-
Alkylation : Add the alkylating agent (1.1–1.5 equiv) dropwise to the suspension at room temperature.[2]
-
Reaction Monitoring : Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).[2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching : Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[2][9]
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[5][9]
-
Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2][5][9]
-
Purification : Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers and isolate the desired N1-alkylated product.[2][5]
Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Conditions)
This protocol utilizes Mitsunobu conditions, which often favor kinetic control and can lead to selective N2-alkylation, especially for sterically hindered indazoles.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Primary or secondary alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Silica gel for column chromatography
Experimental Procedure:
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.[2]
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution.[2] An exothermic reaction may be observed.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.[2]
-
Concentration : Remove the solvent under reduced pressure.[2]
-
Purification : Directly purify the crude residue by flash column chromatography on silica gel to separate the triphenylphosphine oxide byproduct and the N1/N2 regioisomers, yielding the pure N2-alkylated product.[2]
Data Presentation
The regioselectivity of indazole alkylation is highly substrate and condition-dependent. The following table summarizes representative outcomes for various indazoles to guide experimental design. Due to the C7-fluoro substituent, the N-alkylation of this compound is expected to show a strong preference for the N2 position under many conditions.
| Indazole Substrate | Alkylating Agent | Base / Solvent / Method | N1:N2 Ratio | Total Yield (%) | Reference |
| 7-NO₂-1H-indazole | Benzyl Bromide | NaH / THF | 2 : 98 | 91 | [3] |
| 7-CO₂Me-1H-indazole | Benzyl Bromide | NaH / THF | 4 : 96 | 94 | [3] |
| 1H-Indazole | Isopropyl Alcohol | PPh₃ / DIAD (Mitsunobu) | 1 : 2.5 | 78 (combined) | [3] |
| 5-Bromo-1H-indazole-3-carboxylate | Isobutyl Bromide | K₂CO₃ / DMF | 58 : 42 | 72 (combined) | [8] |
| 6-Fluoro-1H-indazole | 4-Methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 (combined) | [2] |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the N-alkylation of indazoles.
Regioselectivity Pathway
Caption: Factors governing N1 vs. N2 regioselectivity in indazole alkylation.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-bromo-7-fluoro-1H-indazole. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The methodologies outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the introduction of a wide range of functionalities at the 5-position of the indazole core.
Introduction
The indazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. The functionalization of the indazole ring is a key strategy in drug discovery programs. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This document details protocols for the derivatization of this compound, a key intermediate for the synthesis of diverse libraries of potential drug candidates.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-7-fluoro-1H-indazoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and boronic acids or their esters. While specific examples for this compound are not extensively reported in peer-reviewed literature, patent literature provides valuable insights into reaction conditions for analogous systems. The following protocol is based on conditions reported for the coupling of a similar bromo-amino-indazole derivative.[1]
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | Not Reported for target |
| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | Good (General for 5-bromoindazoles)[2] |
| 3 | Pyrazole boronic acid ester | Pd(dppf)Cl₂·CH₂Cl₂ (5) | Na₂CO₃ | Dioxane/Water | 100 | 12 | Good (For 3-amino-6-bromo-1H-indazole)[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies reported for similar bromoindazole substrates.[1][2]
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
1,4-Dioxane and Water (4:1 mixture) or Dimethoxyethane (DME) and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Add the palladium catalyst (0.05 equiv.) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-fluoro-1H-indazole.
Buchwald-Hartwig Amination: Synthesis of 5-Amino-7-fluoro-1H-indazoles
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the indazole ring. The following protocol is a general procedure based on established methods for the amination of bromo-heterocycles.
General Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Not Reported for target |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12-24 | Not Reported for target |
| 3 | Primary Alkylamine | [(THP-Dipp)Pd(cinn)Cl] (2) | - | NaOtBu | 1,4-Dioxane | 120 | 24 | High (General for 5-amino-1,2,3-triazoles)[3][4] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst, and the phosphine ligand.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add the base.
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 5-Alkynyl-7-fluoro-1H-indazoles
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted indazoles. These compounds are valuable intermediates for further transformations.
General Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 80 | 4-6 | High (For 5-bromoindole)[5] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT | 12-24 | ~85 (For 5-bromoindole)[5] |
| 3 | (4-Ethylphenyl)acetylene | Pd(PPh₃)₄ (15) / CuI (30) | Et₃N | THF | RT | 16 | High (For 6-bromo-3-fluoropicolinonitrile)[5] |
Experimental Protocol: Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.[5]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycles
To aid in the understanding of the experimental processes and underlying reaction mechanisms, the following diagrams are provided.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the Sonogashira coupling.
References
Application Notes and Protocols for the Functionalization of the 5-bromo-7-fluoro-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 5-bromo-7-fluoro-1H-indazole scaffold is a valuable building block in medicinal chemistry, offering multiple sites for functionalization to generate diverse libraries of compounds for drug discovery. Its derivatives have shown significant potential, particularly as kinase inhibitors in oncology. These application notes provide detailed protocols for the key functionalization reactions of this scaffold, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck reaction. The information is compiled from established methodologies for indazole and related heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents onto the indazole core. The bromine atom at the 5-position serves as a versatile handle for these transformations.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 5-position of the indazole and various aryl or heteroaryl groups.[1][2][3]
Experimental Protocol
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling of Analagous 5-Bromoindazoles
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 75-85 | [2] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80-90 | [2] |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 60-70 | [1] |
| N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 70-80 | [1] |
Note: The yields are based on reactions with 5-bromo-1H-indazole derivatives and may vary for the this compound scaffold.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a C-N bond, allowing the introduction of primary and secondary amines at the 5-position of the indazole core.[4][5]
Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add an anhydrous solvent, such as toluene or THF, via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of a Related 6-Bromo-1H-indazole
| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 85 | [4] |
| Morpholine | Pd₂(dba)₃/RuPhos | LHMDS | THF | 92 | [4] |
| Benzylamine | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 88 | [4] |
Note: The data is for the amination of 6-bromo-1H-indazole and serves as a guide for the 5-bromo-7-fluoro isomer.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 5-alkynyl-substituted indazoles.[6][7]
Experimental Protocol
-
Reaction Setup: In a dry flask, combine this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-24 hours, depending on the substrate reactivity.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography.
Heck Reaction
The Heck reaction allows for the introduction of alkenyl groups at the 5-position of the indazole scaffold.[8]
Experimental Protocol
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), a palladium source like Pd(OAc)₂ (0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.1 equiv.), and a base (e.g., triethylamine, 1.5 equiv.).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.
-
Work-up: Cool the mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.
Biological Activity and Signaling Pathways
Derivatives of the indazole scaffold are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. In particular, indazole-based compounds have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[9][10][11] Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize.
VEGFR-2 Signaling Pathway and Inhibition by Indazole Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole derivative.
Inhibition of VEGFR-2 by functionalized this compound derivatives can block downstream signaling through pathways such as the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[12] This ultimately leads to a reduction in cell proliferation, migration, and angiogenesis, which are crucial processes for tumor growth and survival.[13]
The protocols and data presented here provide a foundation for the synthesis and exploration of novel derivatives based on the this compound scaffold. The versatility of this scaffold, combined with the power of modern synthetic methodologies, offers significant opportunities for the development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 5-bromo-7-fluoro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura coupling yield with 5-bromo-7-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving heterocyclic halides like this compound can stem from several sources. The initial points to verify are the activity of the palladium catalyst and the integrity of your reagents. Ensure the catalyst is not deactivated and that the boronic acid has not degraded.[1] Oxygen contamination can also significantly hinder the reaction by causing catalyst decomposition and homocoupling of the boronic acid, so ensure proper degassing of solvents and maintenance of an inert atmosphere.[1]
Q2: I'm observing significant formation of 1H-indazole (dehalogenated byproduct). How can I minimize this side reaction?
A2: Protodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. This can be exacerbated by strong bases and the presence of water. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] Additionally, ensuring anhydrous reaction conditions can suppress this side reaction, as water can act as a proton source.[1]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: For N-unprotected bromoindazoles, a good starting point is to use a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][4] A common base is K₂CO₃ or Cs₂CO₃, and a suitable solvent system is a mixture of dioxane and water or DME.[4][5] Microwave irradiation has also been shown to improve yields and reduce reaction times for Suzuki couplings of bromoindazoles.[2]
Q4: Should I protect the N-H group of the indazole before performing the Suzuki coupling?
A4: The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to lower yields.[6] While direct coupling of N-H free indazoles is possible and often preferred to reduce the number of synthetic steps, N-protection (e.g., with a BOC group) can lead to higher and more consistent yields.[2][4] If you are experiencing consistently low yields, considering N-protection is a valid troubleshooting step.
Troubleshooting Guide
Issue 1: Low Conversion of this compound
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust, air-stable precatalyst.[1] |
| Oxygen Contamination | Ensure the solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[1] |
| Suboptimal Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][7] |
| Poor Reagent Quality | Verify the purity of the boronic acid, as they can degrade over time.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For challenging couplings, temperatures up to 100-140°C may be necessary.[2][8] |
Issue 2: Formation of Homo-coupled Byproducts
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture by proper degassing and maintaining an inert atmosphere.[1] |
| Catalyst System | Using a well-defined Pd(0) precatalyst can sometimes suppress homocoupling compared to generating Pd(0) in situ from a Pd(II) source.[6] |
| Reaction Conditions | Lowering the reaction temperature or reducing the reaction time may minimize the formation of homocoupled products. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize 5-aryl-7-fluoro-1H-indazoles via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv.)[4]
-
Degassed solvent (e.g., 1,2-dimethoxyethane (DME))[4]
Methodology:
-
In a reaction vessel, combine this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, or until reaction completion is observed by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Microwave-Assisted Suzuki Coupling Protocol
Objective: To rapidly synthesize 5-aryl-7-fluoro-1H-indazoles with improved yields.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)[8]
-
Base (e.g., Cs₂CO₃, 1.3 equiv.)[8]
-
Degassed solvent mixture (e.g., dioxane/EtOH/H₂O)[8]
Methodology:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, base, and palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C for 30-60 minutes.[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Workup and purify the product as described in the general protocol.
Data Presentation
Table 1: Screening of Palladium Catalysts for Suzuki Coupling of a Substituted 5-Bromoindazole [4]
| Catalyst | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| PdCl₂(PPh₃)₂ | 55 |
| Pd(PCy₃)₂ | 70 |
| Pd(dppf)Cl₂ | 95 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, DME, 80°C, 2h.[4]
Table 2: Optimization of Suzuki Coupling of a Substituted 7-Bromoindazole [8]
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 110 | Traces |
| Pd(OAc)₂/SPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 45 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 110 | 67 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 78 |
Reaction Conditions: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid.[8]
Visualizations
Caption: Troubleshooting workflow for low Suzuki coupling yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-7-fluoro-1H-indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and understanding potential side reactions during the synthesis of 5-bromo-7-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically proceeds through one of two primary routes:
-
Diazotization and Cyclization of a Substituted Aniline: This classic approach involves the diazotization of a 2-amino-3-fluoro-5-bromotoluene or a related aniline derivative, followed by an intramolecular cyclization to form the indazole ring. This method is widely used for various indazole syntheses.
-
Cyclization of a Substituted o-Fluorobenzaldehyde or o-Fluorobenzonitrile with Hydrazine: This route involves the reaction of a 2,3-difluoro-5-bromobenzaldehyde or a similar precursor with hydrazine hydrate. The hydrazine first forms a hydrazone, which then undergoes an intramolecular nucleophilic aromatic substitution of the fluorine atom to yield the indazole ring.
Q2: What is the most common regioisomeric impurity I might encounter?
A2: A common issue in the synthesis of N-unsubstituted indazoles is the potential for side reactions during subsequent functionalization steps (e.g., alkylation or acylation). If your synthesis involves such steps, you may form the 2H-indazole isomer in addition to the desired 1H-indazole. The ratio of these isomers can be influenced by reaction conditions such as the base and solvent used.
Q3: Can dehalogenation be a problem during the synthesis of this compound?
A3: Yes, dehalogenation, particularly debromination, can be a potential side reaction, especially if palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) are performed on the indazole ring. The reaction conditions for these couplings need to be carefully optimized to minimize the reductive cleavage of the C-Br bond.
Q4: Are there any known stability issues with this compound?
A4: Indazoles are generally stable aromatic compounds. However, like many nitrogen-containing heterocycles, they can be sensitive to strong oxidizing agents. Under certain conditions, the pyrazole ring can be susceptible to cleavage. Standard storage in a cool, dry, and dark place is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of nitrous acid and check for its presence with starch-iodide paper. |
| Inefficient cyclization of the diazonium salt. | The cyclization step may require gentle heating. The choice of solvent can also be critical; consider exploring alternatives to the one used in your protocol. | |
| Formation of a stable hydrazone intermediate that is slow to cyclize (in the hydrazine route). | Increase the reaction temperature or prolong the reaction time. The use of a higher-boiling point solvent like DMSO or DMF can sometimes facilitate the cyclization.[1] | |
| Presence of an Unidentified Impurity with a Similar Molecular Weight | Formation of the 2H-indazole isomer during a subsequent reaction step. | Carefully analyze the NMR spectra to identify the presence of the 2H-isomer. Purification by column chromatography or recrystallization can often separate the two isomers. |
| Dimerization of the indazole product. | This can occur at elevated temperatures.[1] Optimize the reaction temperature and time to minimize dimer formation. | |
| Presence of a Debrominated Impurity (7-fluoro-1H-indazole) | Reductive dehalogenation during the reaction or workup. | If using a palladium catalyst for a subsequent step, screen different ligands and bases to find conditions that favor the desired coupling over reduction. During workup, avoid strongly reducing conditions. |
| Formation of Multiple Products in the Diazotization Route | Side reactions of the diazonium salt, such as phenol formation or azo coupling. | Ensure the diazonium salt is used immediately after its formation and that the reaction medium is sufficiently acidic to suppress unwanted side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indazole from 5-bromo-2-fluorobenzaldehyde
This protocol is adapted from a general procedure for the synthesis of substituted indazoles.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-fluorobenzaldehyde (1 equivalent).
-
Addition of Hydrazine: Add an excess of hydrazine hydrate (approximately 10-15 equivalents).
-
Reaction: Heat the reaction mixture to reflux (around 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess hydrazine under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 5-bromo-1H-indazole. Note that for this compound, a correspondingly substituted benzaldehyde would be used.
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Potential Side Reactions in Indazole Synthesis
Caption: Common side reactions in the synthesis of substituted indazoles.
References
Technical Support Center: Purification of Crude 5-Bromo-7-fluoro-1H-indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of crude 5-bromo-7-fluoro-1H-indazole by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (230–400 mesh) is the most commonly used stationary phase.[1] Its polarity is well-suited for separating indazole derivatives from many common impurities.
Q2: Which mobile phase system is most effective for the purification of this compound?
A2: A common and effective mobile phase system is a gradient of ethyl acetate in heptane or dichloromethane in methanol.[2] The optimal gradient will depend on the specific impurities present in the crude material. It is recommended to start with a low polarity mixture and gradually increase the polarity.
Q3: How can I determine the appropriate solvent ratio for the mobile phase?
A3: The ideal solvent ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product. Test various ratios of a non-polar solvent (e.g., heptane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal system should provide good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4.
Q4: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate. What should I do?
A4: If your compound remains at the baseline, the mobile phase is not polar enough. You can try adding a small percentage of a more polar solvent, such as methanol, to your ethyl acetate/heptane system. For example, a 1-5% addition of methanol can significantly increase the eluting power of the mobile phase.
Q5: The separation between my product and an impurity is very poor. How can I improve the resolution?
A5: To improve separation, you can try a shallower solvent gradient during column chromatography. This means increasing the proportion of the more polar solvent more slowly. Alternatively, you can try a different solvent system altogether. For instance, if you are using ethyl acetate/heptane, switching to a dichloromethane/methanol system might alter the selectivity and improve separation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product elutes too quickly | The mobile phase is too polar. | Decrease the concentration of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| Product elutes too slowly or not at all | The mobile phase is not polar enough. | Increase the concentration of the polar solvent. If the product is still not eluting, consider adding a small amount of a stronger polar solvent like methanol. |
| Poor separation of product and impurities | - The chosen solvent system has poor selectivity.- The column was not packed properly.- The column was overloaded with crude material. | - Experiment with different solvent systems using TLC to find a system with better separation.- Ensure the column is packed uniformly to avoid channeling.- Reduce the amount of crude material loaded onto the column. |
| Streaking or tailing of the product band | - The compound may be interacting strongly with the silica gel.- The compound may be degrading on the column.- The sample was not fully dissolved before loading. | - Add a small amount of a modifier to the mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), to reduce strong interactions.- Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase or a suitable solvent before loading. |
| Cracks or channels in the silica gel bed | - The column was allowed to run dry.- The silica gel was not packed properly. | - Always keep the silica gel bed covered with the mobile phase.- Repack the column carefully, ensuring a uniform and compact bed. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Heptane (or Hexane/Cyclohexane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Methanol (optional)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using different ratios of heptane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
Select the solvent system that gives good separation with an Rf value of approximately 0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 heptane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
Collect fractions in separate test tubes.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Diagrams
References
Technical Support Center: Suzuki Reactions of Bromoindazoles
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide focuses on a common and frustrating side reaction: the debromination (or hydrodehalogenation) of bromoindazole substrates, leading to the formation of an unwanted indazole byproduct and reduced yield of the desired coupled product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a significant amount of debrominated indazole in my Suzuki reaction. What is happening?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your indazole is replaced by a hydrogen atom. This occurs within the catalytic cycle, typically after the initial oxidative addition step. The resulting aryl-palladium intermediate, instead of proceeding through transmetalation with the boronic acid, is intercepted by a proton source, leading to the reduced, debrominated product.
Q2: What are the most common causes of debromination?
A2: Several factors can promote this undesired pathway:
-
Presence of Proton Sources: The most common culprit is residual water in the reaction. This can come from hydrated bases (e.g., K₂CO₃·xH₂O), solvents that are not rigorously anhydrous, or incompletely dried glassware.
-
Choice of Base: Some bases can either contain water or generate it in situ. The strength and type of base play a critical role in the reaction outcome.
-
Ligand and Catalyst System: The electronic and steric properties of the phosphine ligand on the palladium catalyst significantly influence the relative rates of the desired coupling versus the undesired debromination.
-
Reaction Temperature: Higher temperatures can increase the rate of debromination relative to the cross-coupling reaction.
-
Unprotected Indazole N-H: The acidic proton on the indazole nitrogen can interfere with the catalyst or reaction intermediates, potentially contributing to side reactions like debromination.
Q3: How can I minimize or prevent debromination?
A3: A systematic approach to optimizing your reaction conditions is key.
-
Ensure Anhydrous Conditions: Use anhydrous and thoroughly degassed solvents. Dry your base (e.g., K₃PO₄ or K₂CO₃) in an oven before use and allow it to cool in a desiccator. Assemble your reaction under an inert atmosphere (Argon or Nitrogen).
-
Optimize the Base: Switch to a non-hydrated base like anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF). KF can be particularly effective when dealing with base-sensitive functional groups.
-
Screen Catalysts and Ligands: For electron-rich heteroaryl bromides like bromoindazoles, using bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step and disfavor debromination. Consider ligands such as RuPhos, BrettPhos, or N-heterocyclic carbenes (NHCs).
-
Control the Temperature: Run the reaction at the lowest effective temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is too slow.
-
Protect the Indazole Nitrogen: If other methods fail, consider protecting the indazole N-H proton with a group like BOC (tert-butyloxycarbonyl). This can suppress the side reaction, though the protecting group may need to be removed in a subsequent step.
Data Summary: Optimizing Reaction Parameters
The following table summarizes the general influence of key reaction parameters on the formation of the debrominated byproduct.
| Parameter | Conditions Promoting Debromination | Conditions Minimizing Debromination | Rationale |
| Base | Hydrated bases (e.g., Na₂CO₃·xH₂O), strong alkoxide bases in protic solvents. | Anhydrous inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, KF). | Minimizes the primary source of protons that lead to the hydrodehalogenation side reaction. |
| Solvent | Protic solvents (e.g., alcohols) or improperly dried aprotic solvents. | Rigorously dried and degassed aprotic solvents (e.g., Dioxane, Toluene, 2-MeTHF). | Removes water and other potential proton sources from the reaction medium. |
| Ligand | Small, less electron-donating ligands (e.g., PPh₃). | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-Heterocyclic Carbenes (NHCs). | Bulky, electron-donating ligands promote the desired reductive elimination step over competing side reactions. |
| Temperature | High reaction temperatures (>100 °C). | The lowest temperature that allows for a reasonable reaction rate (often 60-90 °C). | Debromination pathways can have a higher activation energy, becoming more competitive at elevated temperatures. |
| Atmosphere | Presence of air (oxygen) and moisture. | Inert atmosphere (Argon or Nitrogen). | Degassing removes oxygen, which can degrade catalysts, and an inert atmosphere prevents moisture from entering the reaction. |
Illustrative Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a generic bromoindazole with an arylboronic acid, optimized to minimize debromination.
Materials:
-
Bromoindazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Anhydrous K₃PO₄ (2.0-3.0 equiv, oven-dried)
-
Anhydrous 1,4-Dioxane (or Toluene)
Methodology:
-
Add the bromoindazole, arylboronic acid, and anhydrous K₃PO₄ to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This can be done by alternating between vacuum and inert gas backfill (3 cycles).
-
Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos catalysts.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 80-90 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired product.
Visual Guides
Troubleshooting Workflow for Debromination
The following diagram outlines a logical decision-making process for troubleshooting and optimizing your reaction to avoid the debromination side product.
improving solubility of 5-bromo-7-fluoro-1H-indazole for in vitro assays
Welcome to the technical support center for 5-bromo-7-fluoro-1H-indazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my assay. What are the common causes?
A1: Compound precipitation in aqueous assay buffers is a frequent challenge, particularly with poorly soluble molecules like many indazole derivatives. The primary reasons include:
-
Poor intrinsic aqueous solubility: The compound may have low solubility in water due to its chemical structure.
-
High final concentration: The desired concentration in your assay may exceed the compound's solubility limit in the final assay medium.
-
Solvent shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.[1]
-
Buffer composition and pH: The pH of the assay buffer can significantly impact the solubility of ionizable compounds.[2][3] The indazole moiety has nitrogen atoms that can be protonated or deprotonated.[2]
-
Temperature fluctuations: Changes in temperature can affect solubility, potentially leading to precipitation.[3][4][5]
-
Interaction with media components: The compound may interact with salts, proteins, or other components in the cell culture medium, leading to precipitation.[1]
Q2: How can I determine the maximum soluble concentration of this compound in my specific assay medium?
A2: A practical method to determine the kinetic solubility in your assay medium is to perform a visual inspection of serial dilutions.
Prepare a high-concentration stock solution in an organic solvent like DMSO. Then, create a series of dilutions of this stock solution in your final assay buffer (e.g., PBS or cell culture medium). Incubate these dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2).[1] Visually inspect for any signs of precipitation, such as cloudiness, crystals, or sediment, at different time points.[1] The highest concentration that remains clear is considered the maximum soluble concentration under those specific conditions.[1] For a more quantitative assessment, you can use methods like nephelometry to measure light scattering or a plate reader to detect turbidity.[3][6]
Q3: What is the maximum recommended concentration of DMSO for my in vitro assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts. For most cell-based assays, the recommended final concentration of DMSO is typically at or below 0.5%, and for sensitive assays, it may need to be even lower (e.g., <0.1%).[1][3] It's crucial to always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2] High concentrations of DMSO can be toxic to cells and may interfere with the assay itself.[3][7][8]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: Yes, pH adjustment can be a very effective strategy for ionizable compounds.[2][9] Indazoles are weakly basic, and altering the pH of the buffer away from the compound's isoelectric point can increase the proportion of the more soluble ionized form.[2] For a weakly basic compound, decreasing the pH (making it more acidic) will generally increase its solubility.[2][9][10] However, it is essential to ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[2]
Q5: What are co-solvents, and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that are added to an aqueous system to increase the solubility of poorly soluble compounds.[2][11] They work by reducing the polarity of the solvent. Common co-solvents used in in vitro studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[2][12] The choice and final concentration of a co-solvent must be carefully validated to ensure they do not negatively impact the biological assay.[2]
Q6: Are there other solubilizing agents I can use, such as cyclodextrins?
A6: Yes, cyclodextrins are another excellent option for enhancing the solubility of hydrophobic compounds.[13][14][15][16][17] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble "guest" molecules, like this compound.[2][15] This formation of an inclusion complex increases the apparent water solubility of the compound.[13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture experiments due to its low cellular toxicity at typical working concentrations.[2]
Troubleshooting Guide: Enhancing Solubility
If you are experiencing precipitation or insolubility with this compound, follow this guide. The table below summarizes key strategies.
| Solubility Enhancement Strategy | Mechanism of Action | Typical Working Concentration | Advantages | Disadvantages & Considerations |
| Organic Co-solvent (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[2][11] | < 0.5% (DMSO) < 1% (Ethanol)[2] | Simple, rapid, and widely used for preparing stock solutions.[11] | Can be toxic to cells at higher concentrations; may interfere with assay components.[2][7] Requires careful vehicle controls. |
| pH Adjustment | Ionizes the compound by shifting the pH away from its isoelectric point. The ionized form is more polar and soluble.[2][9] | N/A | Can produce significant increases in solubility. Cost-effective and simple to implement. | Requires knowledge of the compound's pKa. May not be suitable for assays sensitive to pH changes. Can alter drug activity or cell health.[2] |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity, while the hydrophilic exterior enhances aqueous solubility.[2][13][15] | 1-10 mM | Low cellular toxicity compared to organic solvents.[2] Can improve compound stability. | Can be more expensive. May potentially interact with cell membrane components at high concentrations. |
| Sonication | Uses sound energy to agitate particles in a solution, which can help to break down aggregates and dissolve the compound. | N/A | Can aid in the initial dissolution of the compound in the stock solvent. | May not prevent re-precipitation upon dilution into aqueous buffer. Over-sonication can generate heat and potentially degrade the compound. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a precise amount of the compound powder (e.g., 5 mg).
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Vortex the tube thoroughly until the solid is completely dissolved.
-
If the compound is difficult to dissolve, a brief sonication or gentle warming (e.g., to 37°C) may be applied.[2]
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1]
Protocol 2: Preparation of a Working Solution in Assay Medium
This protocol details the dilution of the stock solution into the final aqueous assay medium to minimize precipitation.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Desired aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)[1]
-
Sterile dilution tubes
Procedure:
-
Pre-warm the aqueous buffer or medium to the temperature of your experiment (e.g., 37°C for cell-based assays).[1]
-
Determine the volume of the DMSO stock needed to achieve the desired final concentration, ensuring the final DMSO percentage remains within an acceptable range (typically ≤ 0.5%).[1]
-
While gently vortexing or swirling the pre-warmed aqueous solution, add the calculated volume of the DMSO stock solution dropwise.[1] This gradual addition helps to avoid "solvent shock" and localized high concentrations that can lead to precipitation.[1]
-
After adding the stock, cap the tube and vortex gently to ensure a homogenous solution.
-
It is recommended to use the prepared working solution immediately, as some compounds may precipitate over time even at concentrations below their initial maximum solubility.[1]
Visualizations
Caption: A troubleshooting workflow for addressing compound precipitation.
Caption: Recommended workflow for preparing the final working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ijpbr.in [ijpbr.in]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 16. [PDF] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
stability of 5-bromo-7-fluoro-1H-indazole under acidic and basic conditions
Technical Support Center: Stability of 5-bromo-7-fluoro-1H-indazole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of this compound under various experimental conditions. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound, like many heterocyclic compounds, are susceptibility to degradation under harsh acidic or basic conditions, oxidation, and photodegradation.[1][2] The indazole ring system can be sensitive to pH extremes, and the presence of a bromine atom may increase its sensitivity to light.[2]
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2:
-
Solid Form: The compound should be stored at room temperature, as indicated by supplier data, and protected from light.[3] For long-term storage, keeping it in a cool, dark, and dry place is advisable.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous aprotic solvents like DMSO or DMF. These should be stored at -20°C in tightly sealed, light-protecting containers to minimize degradation.[2]
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, for no more than 24 hours.[2]
Q3: How is this compound expected to behave under acidic and basic conditions?
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying the parent compound and its degradation products.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradants.[4][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural elucidation of degradation products.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC/LC-MS chromatogram. | The compound has degraded due to improper handling or storage. | 1. Verify the pH and composition of your solvent or buffer. 2. Prepare fresh solutions from solid material. 3. Ensure stock solutions are stored correctly (frozen, protected from light). 4. Run a control sample of the solvent/buffer to rule out contamination. |
| Loss of biological activity or inconsistent assay results. | Degradation of the active compound in the assay medium. | 1. Perform a forced degradation study under your specific assay conditions (pH, temperature) to assess stability. 2. Minimize the pre-incubation time of the compound in aqueous media before starting the experiment. 3. Confirm the purity of the compound batch using HPLC before use. |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration and pH. | 1. Check the solubility of the compound in your specific buffer system. 2. Consider using a co-solvent (e.g., up to 1% DMSO) if compatible with your experiment. 3. Adjust the pH of the buffer, as the ionization state of the indazole can affect solubility. |
Quantitative Stability Data
For accurate experimental design, it is crucial to determine the stability profile of this compound under your specific conditions. The following table structure is provided as a template to record data from forced degradation studies. An extent of degradation between 5-20% is generally considered suitable for these studies.[9][10]
Table 1: pH-Dependent Stability of this compound at 37°C
| Stress Condition | Description | Half-life (t½) in hours | % Remaining after 24h | Major Degradation Products (m/z) |
| Acid Hydrolysis | 0.1 M HCl | [Insert your data here] | [Insert your data here] | [Insert your data here] |
| Neutral Hydrolysis | Purified Water | [Insert your data here] | [Insert your data here] | [Insert your data here] |
| Base Hydrolysis | 0.1 M NaOH | [Insert your data here] | [Insert your data here] | [Insert your data here] |
| Oxidation | 3% H₂O₂ | [Insert your data here] | [Insert your data here] | [Insert your data here] |
| Photostability | UV/Vis Light | [Insert your data here] | [Insert your data here] | [Insert your data here] |
Experimental Protocols
Protocol: Forced Degradation Study for pH-Dependent Stability
This protocol outlines a typical procedure for assessing the stability of this compound in acidic and basic solutions.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), HPLC grade
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Purified water, HPLC grade
- Acetonitrile, HPLC grade
- Formic acid
- HPLC system with a C18 column and UV detector
- pH meter
- Incubator or water bath
2. Procedure:
- Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
- Sample Preparation: For each condition (0.1 M HCl, 0.1 M NaOH, and Purified Water), add the stock solution to the respective pre-warmed (e.g., 40°C) aqueous solution to achieve a final concentration of ~50 µM. Ensure the volume of DMSO is low (e.g., <1%) to prevent it from affecting the reaction.
- Time-Zero (T=0) Sample: Immediately after mixing, take an aliquot from each sample, neutralize it if necessary (e.g., add an equimolar amount of base to the acid sample and vice-versa), and dilute it with a 50:50 acetonitrile/water mixture to stop the degradation. This is your T=0 reference sample.
- Incubation: Incubate the remaining reaction mixtures at a controlled temperature (e.g., 40°C or 60°C).[11]
- Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize and dilute each aliquot immediately as described in step 3.
- HPLC Analysis: Analyze all samples (T=0 and subsequent time points) by reverse-phase HPLC. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
- Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area of the T=0 sample. Plot the natural logarithm of the percentage remaining versus time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
Caption: Experimental workflow for the forced degradation study.
References
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmtech.com [pharmtech.com]
- 10. q1scientific.com [q1scientific.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium-Catalyzed Coupling of 5-Bromo-7-fluoro-1H-indazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions with 5-bromo-7-fluoro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed cross-coupling reaction is best suited for my research needs with this compound?
A1: The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds, allowing the introduction of aryl, heteroaryl, or vinyl groups.
-
Buchwald-Hartwig Amination: Used for the formation of carbon-nitrogen (C-N) bonds to introduce primary or secondary amines.
-
Sonogashira Coupling: Employed for the creation of carbon-carbon (C-C) bonds with terminal alkynes.
Q2: What are the most critical parameters to control for a successful coupling reaction with this compound?
A2: Key parameters include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The unprotected N-H group of the indazole can sometimes interfere with the catalytic cycle, and the fluorine substituent can influence the electronic properties of the substrate. Careful optimization of these parameters is crucial.[1]
Q3: I am observing low to no yield in my coupling reaction. What are the common causes?
A3: Low yields can result from several factors, including inactive catalyst, poor quality of reagents (especially anhydrous solvents and bases), or the presence of oxygen in the reaction mixture. For substrates with N-H groups, catalyst inhibition or deactivation is a common issue.[1]
Q4: How does the 7-fluoro substituent affect the reactivity of the 5-bromo position?
A4: The electron-withdrawing nature of the fluorine atom can influence the electronic density of the indazole ring system. This can make the oxidative addition of the palladium catalyst to the C-Br bond more favorable compared to non-fluorinated analogues. However, it can also affect the acidity of the N-H proton, potentially influencing catalyst-substrate interactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A systematic approach to troubleshooting is recommended when facing low or no product yield.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products
Dehalogenation (Hydrodehalogenation):
-
Observation: The bromo group is replaced by a hydrogen atom.
-
Cause: This can occur if the organopalladium intermediate reacts with a proton source (e.g., water) before coupling.
-
Solution:
-
Use strictly anhydrous and degassed solvents and reagents.
-
Choose a non-hydrated base (e.g., anhydrous K₃PO₄ or Cs₂CO₃).
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira):
-
Observation: Dimerization of the coupling partner.
-
Cause: Often promoted by the presence of oxygen.
-
Solution:
-
Ensure thorough degassing of the reaction mixture before adding the palladium catalyst.
-
Consider copper-free conditions for Sonogashira coupling to minimize alkyne homocoupling (Glaser coupling).[2]
-
N-Arylation/Alkynylation/Amination:
-
Observation: The coupling partner is attached to the indazole nitrogen instead of the carbon at the 5-position.
-
Cause: The N-H proton is acidic and can react.
-
Solution:
-
Protect the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group if compatible with the overall synthesis).
-
Careful selection of the base and reaction conditions can sometimes minimize this side reaction.
-
Palladium Catalyst Selection and Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. For 5-bromoindazoles, several palladium catalysts have proven effective.
Catalyst Comparison for Suzuki Coupling of a 5-Bromoindazole Derivative
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DME | 80 | 2 | 15 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DME | 80 | 2 | 65 |
| Pd(PPh₃)₄ | - | K₂CO₃ | DME | 80 | 2 | 70 |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | 95 |
| Data adapted from a study on 5-bromo-1-ethyl-1H-indazole.[3][4] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent (e.g., DME, dioxane/water).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
This reaction is highly effective for the synthesis of N-arylated indazoles. The choice of ligand is critical and often depends on the nature of the amine.
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Amine Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Primary Amines | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos, XPhos | LiHMDS, NaOtBu | THF, Toluene, Dioxane | 65-110 |
| Secondary Amines | Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos, XPhos | LiHMDS, NaOtBu | THF, Toluene, Dioxane | 65-110 |
| These conditions are based on protocols for other bromo-heterocycles and serve as a good starting point.[5][6] |
General Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., BrettPhos G3, 2 mol%), and the base (e.g., LiHMDS, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Add the amine (1.2 equiv.) dropwise.
-
Seal the tube and heat the reaction mixture (e.g., to 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties. Both copper-catalyzed and copper-free conditions can be employed.
Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF or THF | RT to 80 | Classical conditions; risk of alkyne homocoupling. |
| Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | RT to 60 | Effective for a range of alkynes. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Copper-free conditions, may require higher temperatures. |
| These conditions are based on protocols for bromo-pyridines and bromo-indoles.[7][8][9] |
General Experimental Protocol for Sonogashira Coupling (with Copper):
-
In a flask, combine this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the reaction mixture (e.g., to 80 °C) and stir for 4-6 hours.
-
Follow a standard aqueous work-up and purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
troubleshooting failed reactions involving 5-bromo-7-fluoro-1H-indazole
Welcome to the technical support center for 5-bromo-7-fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic challenges involving this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a building block in medicinal chemistry. The most common reactions involve functionalization at three key positions:
-
N-1 or N-2 Alkylation/Arylation: Introduction of substituents on the pyrazole nitrogen atoms.
-
Suzuki-Miyaura Cross-Coupling: Substitution of the bromine atom at the C-5 position to form a new carbon-carbon bond.
-
Buchwald-Hartwig Amination: Replacement of the bromine atom at the C-5 position with a nitrogen-based nucleophile.
Q2: I am observing a mixture of N-1 and N-2 isomers in my N-alkylation reaction. How can I improve the regioselectivity?
A2: The formation of both N-1 and N-2 alkylated products is a frequent challenge in indazole chemistry. The regioselectivity is highly dependent on reaction conditions and the substitution pattern of the indazole ring.[1][2] For this compound, the fluorine atom at the C-7 position creates significant steric hindrance around the N-1 position. This steric effect strongly favors N-2 alkylation.[1][3]
-
To favor N-2 alkylation: The inherent sterics of the 7-fluoro group already predispose the molecule to N-2 attack. Using standard bases like K₂CO₃ or Cs₂CO₃ in DMF is likely to produce the N-2 isomer as the major product.
-
To favor N-1 alkylation: Overcoming the steric hindrance of the 7-fluoro group is challenging. Conditions that promote thermodynamic control might favor the generally more stable N-1 isomer. A common system for promoting N-1 selectivity in other indazoles is using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as THF.[1][2][4] However, for 7-substituted indazoles, this may still result in poor selectivity.
Q3: My Suzuki-Miyaura cross-coupling reaction is giving low yields. What are the common causes and how can I troubleshoot it?
A3: Low yields in Suzuki-Miyaura couplings with bromoindazoles are often due to a few common issues.
-
Catalyst Inactivation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen. Use freshly degassed solvents.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical. A screening of different conditions may be necessary. For bromoindazoles, Pd(dppf)Cl₂ is a commonly used and effective catalyst.[5][6]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce the yield of the desired product. Using milder bases and the lowest effective temperature can help minimize these side reactions.
Q4: I am observing a significant amount of dehalogenated byproduct (7-fluoro-1H-indazole) in my cross-coupling reaction. What can I do to minimize this?
A4: Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It occurs when the organopalladium intermediate reacts with a proton source before the desired coupling takes place.
-
Minimize Proton Sources: Use anhydrous and thoroughly degassed solvents and reagents. Residual water is a common culprit.
-
Optimize the Base: Use an anhydrous base. Some hydrated bases can introduce water into the reaction.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Observation | Possible Cause | Suggested Solution |
| No or low conversion of starting material | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is conducted under a strictly inert atmosphere. |
| Suboptimal reaction conditions | Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., 1,4-dioxane/water, DME). | |
| Significant amount of dehalogenated byproduct | Presence of proton sources | Use anhydrous solvents and reagents. Ensure the base is anhydrous. |
| Significant amount of boronic acid homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture before adding the catalyst. |
| Suboptimal temperature | Run the reaction at the lowest effective temperature to disfavor homocoupling. |
Poor Regioselectivity in N-Alkylation
| Observation | Possible Cause | Suggested Solution |
| Mixture of N-1 and N-2 isomers | Reaction conditions favor a mixture | To favor N-2 alkylation , leverage the steric hindrance of the 7-fluoro group. Use standard conditions like K₂CO₃ or Cs₂CO₃ in DMF. |
| To favor N-1 alkylation , attempt to use conditions that promote thermodynamic control. A combination of NaH in anhydrous THF is a good starting point, though selectivity may still be challenging with a 7-substituent.[1][2] | ||
| Low conversion | Poor solubility of reagents | Ensure all reagents are soluble in the chosen solvent. For NaH, THF or DMF are common choices. |
| Unreactive alkylating agent | Consider using a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). |
Experimental Protocols
Note: The following protocols are based on established procedures for closely related indazole derivatives and should be adapted and optimized for this compound.
Protocol 1: Example Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for other 5-bromoindazoles.[5][6][7]
Objective: To synthesize 5-aryl-7-fluoro-1H-indazole derivatives.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Pd(dppf)Cl₂ (0.05 equiv.)
-
K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv.)
-
Degassed 1,4-dioxane and water (e.g., 4:1 mixture)
Methodology:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Example N-Alkylation (Favoring N-2 Position)
This protocol is based on general principles for N-alkylation of indazoles where steric hindrance at C-7 directs to the N-2 position.[1][3]
Objective: To synthesize N-2 alkylated this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, 1.1 equiv.)
-
Cs₂CO₃ (2.0 equiv.)
-
Anhydrous DMF
Methodology:
-
Dissolve this compound in anhydrous DMF in a dry reaction flask under an inert atmosphere.
-
Add Cs₂CO₃ to the solution.
-
Add the alkyl halide dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate any regioisomers.
Visualizations
Experimental Workflow for Troubleshooting Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Logical Flow for N-Alkylation Regioselectivity
Caption: Decision-making flow for achieving N-1 vs. N-2 alkylation selectivity.
Example Signaling Pathway: VEGFR-2 Inhibition
Indazole derivatives are known to be potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis (the formation of new blood vessels), a critical process in tumor growth.[8][9][10]
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ucc.ie [research.ucc.ie]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 8. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
byproduct identification in the synthesis of 5-bromo-7-fluoro-1H-indazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-7-fluoro-1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A prevalent method involves the cyclization of a substituted fluorobenzaldehyde with hydrazine. A typical starting material would be a 2,4-difluoro-6-bromobenzaldehyde derivative, which upon reaction with hydrazine hydrate, yields the desired indazole. Another approach starts from a substituted aniline, such as 3-fluoro-2-methylaniline, which undergoes bromination, cyclization, and deprotection to yield the final product.[1]
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: Common byproducts in indazole synthesis include the formation of the undesired 2H-indazole regioisomer, hydrazone intermediates, and dimeric impurities.[2] Specifically for this compound, the presence of two different halogens could potentially lead to byproducts arising from halogen exchange reactions, although this is less common. Incomplete cyclization may also result in the persistence of the starting aldehyde or its hydrazone derivative in the final product mixture.
Q3: How can I differentiate between the desired 1H- and the undesired 2H-indazole isomers?
A3: Spectroscopic methods are the most effective for distinguishing between the 1H and 2H isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator; it is typically shifted further downfield in the 2H-isomer compared to the 1H-isomer. Furthermore, ¹³C and ¹⁵N NMR can provide definitive structural confirmation. Chromatographic techniques such as HPLC can also be employed to separate the isomers, which may exhibit distinct retention times and UV-Vis spectra.
Q4: What is the biological significance of this compound derivatives?
A4: Indazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[2] Halogenated indazoles, in particular, have been investigated as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[3][4][5] The bromo and fluoro substituents on the indazole ring can influence the compound's binding affinity to target proteins and its pharmacokinetic properties.[6] These derivatives are being explored for their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound derivatives.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of the Desired Product | Incomplete reaction; Suboptimal reaction temperature; Inefficient purification. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature; for cyclization with hydrazine, gentle reflux is often required.[9] Employ flash column chromatography for purification to effectively separate the product from byproducts and unreacted starting materials.[9] |
| Formation of Significant Amounts of the 2H-Indazole Isomer | The reaction conditions may favor the formation of the kinetic product (2H-isomer) over the thermodynamic product (1H-isomer). | The choice of base and solvent can significantly influence the N1/N2 selectivity during subsequent alkylation reactions. For the initial synthesis, careful control of temperature and reaction time can favor the more stable 1H-isomer. |
| Presence of Colored Impurities in the Final Product | Formation of dimeric or polymeric byproducts, often arising from side reactions of intermediates. | Ensure the purity of starting materials and reagents. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Purification by column chromatography is usually effective in removing these colored impurities. |
| Incomplete Removal of Hydrazine | Excess hydrazine used in the reaction may not be fully removed during the workup. | After the reaction, excess hydrazine can be removed by evaporation under reduced pressure.[9] Thoroughly washing the organic layer with water and brine during the extraction process is also crucial. |
| Difficulty in Characterizing Byproducts | Byproducts may be present in low concentrations or have similar properties to the main product, making isolation and identification challenging. | Utilize a combination of analytical techniques. LC-MS can help determine the molecular weight of the impurities. Isolation of a sufficient quantity of the byproduct by preparative HPLC or careful column chromatography will allow for detailed structural elucidation by NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of substituted indazoles.
Materials:
-
2-Bromo-4,6-difluorobenzaldehyde
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate
Procedure:
-
To a solution of 2-bromo-4,6-difluorobenzaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol and excess hydrazine under reduced pressure.
-
To the residue, add ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: Byproduct Identification by LC-MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
Procedure:
-
Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into the LC-MS system.
-
Perform a chromatographic separation using a C18 reverse-phase column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution of compounds using a UV detector and the mass spectrometer.
-
Analyze the mass spectrum of each peak to determine the molecular weight of the components. The presence of a bromine atom will be indicated by a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1.[10]
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A flowchart illustrating the key steps in the synthesis, purification, and analysis of this compound.
PI3K/AKT/mTOR Signaling Pathway
Halogenated indazole derivatives are often investigated as inhibitors of protein kinases involved in cell signaling pathways critical for cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key pathway in this regard.
Caption: A diagram showing the PI3K/AKT/mTOR signaling pathway and potential points of inhibition by this compound derivatives.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 1286734-85-7: 6-bromo-5-fluoro-1H-indazole [cymitquimica.com]
- 7. Buy this compound (EVT-1474746) | 1260381-83-6 [evitachem.com]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo-1H-indazole and 5-Chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-bromo-1H-indazole and 5-chloro-1H-indazole, two halogenated derivatives of the privileged indazole scaffold. While direct, quantitative comparisons of the biological activities of these parent compounds are limited in publicly available literature, this document will delve into their roles as crucial intermediates in drug discovery, the influence of halogenation on the biological activity of indazole derivatives, and provide detailed protocols for evaluating their potential therapeutic effects.
The indazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] 5-bromo-1H-indazole and 5-chloro-1H-indazole are primarily utilized as versatile building blocks in the synthesis of these more complex, biologically active molecules.[3]
Physicochemical Properties
The nature of the halogen atom at the 5-position influences the physicochemical properties of the indazole ring, which in turn can affect the pharmacokinetic and pharmacodynamic profiles of its derivatives. Here is a comparison of the key properties of 5-bromo-1H-indazole and 5-chloro-1H-indazole.
| Property | 5-Bromo-1H-indazole | 5-Chloro-1H-indazole |
| Molecular Formula | C₇H₅BrN₂ | C₇H₅ClN₂ |
| Molecular Weight | 197.03 g/mol [4] | 152.58 g/mol [5] |
| XLogP3 | 2.9[4] | 2.8[5] |
| Hydrogen Bond Donor Count | 1[4] | 1[5] |
| Hydrogen Bond Acceptor Count | 1[4] | 1[5] |
| Appearance | Yellow solid[3] | - |
| Melting Point | 123-127 °C | - |
Structure-Activity Relationship of Halogenated Indazoles
The introduction of a halogen atom, such as bromine or chlorine, onto the indazole scaffold can significantly modulate the biological activity of the resulting derivatives. This is attributed to several factors:
-
Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The similar XLogP3 values of 5-bromo- and 5-chloro-1H-indazole suggest they impart comparable lipophilicity.[4][5]
-
Electronic Effects: The electronegativity of halogens can alter the electron distribution within the indazole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Halogen Bonding: Both bromine and chlorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to binding affinity and selectivity.
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.
While specific comparative data for 5-bromo- and 5-chloro-1H-indazole is scarce, studies on various halogenated indazole derivatives have shown that the position and nature of the halogen are critical for their inhibitory activity against various biological targets. For instance, in a series of halo-1-H-indazoles evaluated for their inhibitory activity on neuronal nitric oxide synthase, the introduction of a bromine atom at the C4 position resulted in a potent inhibitor.[6]
Experimental Protocols
For researchers interested in evaluating the biological activity of 5-bromo-1H-indazole, 5-chloro-1H-indazole, or their derivatives, the following are detailed protocols for common in vitro assays.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (5-bromo- or 5-chloro-1H-indazole)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase enzyme, and the kinase-specific substrate.
-
Initiation: Start the kinase reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Materials:
-
Test compounds (5-bromo- or 5-chloro-1H-indazole)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Test compounds (5-bromo- or 5-chloro-1H-indazole)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Relationship of 5-Bromo-7-Fluoro-1H-Indazole Derivatives: A Comparative Guide for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-7-fluoro-1H-indazole derivatives. Leveraging data from closely related analogs, this document provides insights into the design of potent and selective kinase inhibitors, supported by detailed experimental protocols and visual workflows.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and effectively bind to the hinge region of various kinases. The strategic placement of bromo and fluoro substituents on this core, specifically the this compound motif, offers a unique opportunity for developing targeted therapies. The bromine atom at the 5-position can serve as a valuable synthetic handle for introducing further modifications and exploring the solvent-exposed regions of the kinase ATP-binding pocket, while the fluorine atom at the 7-position can enhance binding affinity and modulate physicochemical properties.
Comparative Analysis of Substituted Indazole Derivatives
While a comprehensive SAR study dedicated solely to this compound derivatives is not extensively documented in publicly available literature, valuable insights can be gleaned from the analysis of closely related substituted indazole analogs. The following tables summarize the biological activity of various bromo- and fluoro-substituted indazole derivatives against key kinase targets, providing a basis for understanding the SAR of the target scaffold.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.
| Compound ID | Indazole Core Modification | R Group Modification | FGFR1 IC50 (nM) | Cellular Activity (Cell Line) IC50 (nM) |
| 1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | - | 15.0 | 642.1 (Undisclosed)[1] |
| 2 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | N-ethylpiperazine | 2.9 | 40.5 (Undisclosed)[1] |
| 3 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | H | 69.1 ± 19.8 | Not Reported[2] |
| 4 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole | 4-(N-(3-(4-methylpiperazin-1-yl)phenyl)carboxamide) | 30.2 ± 1.9 | Not Reported[2] |
| 5 | 1H-indazol-3-amine | 2,6-difluoro-3-methoxyphenyl | < 4.1 | 25.3 (KG1), 77.4 (SNU16)[2] |
SAR Insights for FGFR Inhibition:
-
Substitution at the 6-position: The data on compounds 1 and 2 suggest that substitution at the 6-position of the indazole ring with a substituted phenyl group is favorable for FGFR1 inhibition. The addition of an N-ethylpiperazine moiety significantly improves both enzymatic and cellular activity, highlighting the importance of exploring this vector.
-
Substitution at the 4-position: Comparison of compounds 3 and 4 indicates that substitution at the 4-position with a carboxamide group linked to a piperazine-containing phenyl ring dramatically enhances FGFR1 inhibitory potency.
-
Role of Fluorine: Compound 5 , featuring a 2,6-difluoro-3-methoxyphenyl group, demonstrates potent enzymatic and cellular activity against FGFR1 and FGFR2, suggesting that fluorine substitution on appended phenyl rings can be beneficial for activity.[2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.
| Compound ID | Indazole Core Modification | R Group Modification | VEGFR-2 IC50 (nM) |
| Pazopanib | N-(4-((2,3-dimethyl-2H-indazol-6-yl)amino)pyrimidin-2-yl)benzenesulfonamide | - | 30 |
| 6 | Indazole-pyrimidine derivative | Varied substitutions | 24.5 |
SAR Insights for VEGFR Inhibition:
-
Pazopanib as a Benchmark: Pazopanib, an approved drug, features a dimethyl-indazole core and demonstrates potent VEGFR-2 inhibition.
-
Indazole-Pyrimidine Scaffold: Compound 6 , a derivative based on the pazopanib scaffold, shows high potency against VEGFR-2, indicating the promise of this chemical space for developing novel inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of compound performance.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Purified kinase enzyme (e.g., FGFR1, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and various concentrations of the test compound in a kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of light generated is proportional to the concentration of ADP formed, which reflects the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., those overexpressing the target kinase)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell proliferation by 50%.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental processes.
Caption: A representative MAP Kinase signaling pathway targeted by kinase inhibitors.
Caption: A general workflow for the discovery and development of kinase inhibitors.
References
Unveiling the Anticancer Potential of Substituted Indazoles: A Comparative Efficacy Guide
A comprehensive analysis of variously substituted indazole compounds reveals a promising class of molecules with potent cytotoxic effects across a range of cancer cell lines. This guide delves into the comparative efficacy of these derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this critical area of oncology research.
The indazole scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved anticancer drugs, including the kinase inhibitors Pazopanib and Axitinib.[1] The versatility of the indazole ring allows for extensive substitutions, leading to a diverse array of derivatives with varied pharmacological activities.[1][2] This guide provides an objective comparison of the in vitro efficacy of different classes of substituted indazoles, supported by experimental data from recent studies.
Comparative Efficacy of Substituted Indazoles: A Quantitative Overview
The antiproliferative activity of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values for representative substituted indazoles against various human cancer cell lines, offering a clear comparison of their potency.
Indazole Derivatives Targeting Key Cancer Pathways
A significant number of indazole derivatives have been developed to target specific signaling pathways crucial for cancer cell proliferation and survival.
| Compound Class | Specific Derivative | Target | Cancer Cell Line | IC50 (µM) |
| BRD4 Inhibitors | 3-Methyl-1H-indazole derivative | BRD4 | Various | Varies |
| PLK4 Inhibitors | CFI-400945 | PLK4 | Breast Cancer | Varies |
| PI3K/AKT/mTOR Inhibitors | Indazole derivative | PI3K/AKT/mTOR | Various | Varies |
Table 1: Efficacy of Indazole Derivatives Targeting Specific Kinases. Data compiled from multiple sources.[2][3]
Efficacy of Novel Synthesized Indazole Derivatives
Recent research has focused on the synthesis and evaluation of novel indazole derivatives with unique substitution patterns, demonstrating potent anticancer activity.
One notable series of compounds, (E)-3-(3,5-dimethoxystyryl)-6-(substituted)-1H-indazoles, has been extensively studied.[3] Compound 2f , featuring a 6-(4-methylpiperazin-1-yl)pyridin-3-yl substitution, exhibited particularly potent growth inhibitory activity against several cancer cell lines.[3][4]
| Compound | Substitution at C6 | A549 (Lung) | 4T1 (Breast) | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | >10 | >10 | >10 | 1.15 | 4.89 |
| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | 1.15 | 0.23 | 0.80 | 0.34 | 0.56 |
| 2j | 6-(2-aminopyridin-4-yl) | 0.88 | >10 | >10 | >10 | >10 |
| 2o | 6-(4-methylpiperazin-1-yl)pyridin-3-yl (with Cl on styryl) | 2.10 | 0.59 | 5.16 | 0.79 | 3.31 |
| Doxorubicin | (Reference Drug) | 6.50 | 0.98 | 0.62 | 0.75 | 0.19 |
Table 2: In Vitro Antiproliferative Activities (IC50, µM) of Selected Indazole Derivatives.[3]
Another class of promising compounds are 1H-indazole-3-amine derivatives. The introduction of a piperazine group in derivatives 6a-u resulted in significant antiproliferative activity, particularly against K562 chronic myeloid leukemia cells.[5]
| Compound | Cancer Cell Line | IC50 (µM) |
| 5k | Hep-G2 (Liver) | 3.32 |
| 6o | K562 (Leukemia) | 5.15 |
Table 3: IC50 Values of 1H-indazole-3-amine Derivatives.[5]
Furthermore, novel indazole analogues of curcumin have demonstrated cytotoxicity against various cancer cell lines, with some compounds showing greater efficacy and selectivity than curcumin and tamoxifen against colorectal carcinoma (WiDr) cells.[6]
| Compound | MCF-7 (Breast) | HeLa (Cervical) | WiDr (Colorectal) |
| 3b | >100 | 46.36 - 100 | 27.20 |
| 3d | >100 | <46.36 | 27.20 - 58.19 |
| Curcumin | >100 | >100 | >100 |
| Tamoxifen | <10 | <10 | >100 |
| Doxorubicin | <10 | <10 | <27.20 |
Table 4: IC50 Values (µM) of Indazole Analogues of Curcumin.[6]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following are standard protocols used to evaluate the anticancer efficacy of substituted indazoles.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted indazole compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis Assay by Flow Cytometry
This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the test compounds.
-
Cell Treatment: Cells are treated with the indazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing the compound's effect on cell cycle progression.
-
Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in each phase of the cell cycle is determined.
Mechanism of Action: Signaling Pathways and Molecular Targets
Substituted indazoles exert their anticancer effects through the modulation of various signaling pathways. The potent derivative 2f , for instance, has been shown to induce apoptosis via the ROS-mitochondrial pathway.[3][7] This involves the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3][7]
Many indazole derivatives are designed as kinase inhibitors, targeting enzymes like VEGFR, FGFR, and EGFR, which are often overexpressed in cancer and play a crucial role in tumor angiogenesis, proliferation, and metastasis.[8]
The development of substituted indazoles represents a highly promising avenue in the search for novel and more effective anticancer therapies. The data and methodologies presented in this guide underscore the importance of continued research into the structure-activity relationships of these compounds to optimize their potency and selectivity for various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Fragment Hits: A Comparative Guide for 5-bromo-7-fluoro-1H-indazole
An objective guide for researchers, scientists, and drug development professionals on the principles and methodologies for validating a fragment hit, using 5-bromo-7-fluoro-1H-indazole as a representative example.
While specific experimental validation data for this compound as a fragment hit is not publicly available, this guide provides a comprehensive overview of the standard validation workflow in fragment-based drug discovery (FBDD). The methodologies and data presented herein are illustrative, based on established practices in the field, to guide researchers in the validation of their own fragment screening hits.
The Fragment-Based Drug Discovery (FBDD) Workflow
Fragment-based drug discovery is a powerful strategy for identifying lead compounds in drug development. It begins with screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to a biological target of interest. Hits from this initial screen then undergo a rigorous validation process to confirm their binding and characterize their interaction with the target. Confirmed hits serve as starting points for chemical elaboration to develop more potent and selective drug candidates.
Caption: A generalized workflow for fragment-based drug discovery.
Hypothetical Validation Data for this compound
The following tables present hypothetical data that would be generated during the validation of a fragment hit like this compound.
Table 1: Primary Screen and Orthogonal Validation
| Assay Type | Technique | Result | Interpretation |
| Primary Screen | Thermal Shift Assay (DSF) | ΔTm = 2.5 °C | Potential binder, stabilization of the target protein. |
| Orthogonal Validation | Surface Plasmon Resonance (SPR) | KD = 250 µM | Confirmed direct binding to the target. |
| Orthogonal Validation | Saturation Transfer Difference (STD) NMR | STD Effect Observed | Confirmed binding in solution. |
Table 2: Binding Affinity and Ligand Efficiency Comparison
| Fragment | Molecular Weight (Da) | KD (µM) | Ligand Efficiency (LE) |
| This compound | 215.02 | 250 | 0.35 |
| Alternative Fragment 1 | 180.15 | 500 | 0.31 |
| Alternative Fragment 2 | 230.21 | 150 | 0.39 |
Ligand Efficiency (LE) is calculated as: LE = (1.37 / KD in M) / Number of non-hydrogen atoms.
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation process are provided below.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
-
Protein Preparation: The target protein is purified and diluted to a final concentration of 2 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM and then diluted in the assay buffer to a final concentration of 200 µM.
-
Assay Setup: In a 96-well PCR plate, 20 µL of the protein solution is mixed with 1 µL of the fragment solution and 1 µL of a fluorescent dye (e.g., SYPRO Orange).
-
Data Acquisition: The plate is sealed and placed in a real-time PCR instrument. The temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/min, and fluorescence is monitored.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the fragment.
Surface Plasmon Resonance (SPR)
-
Immobilization: The target protein is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Fragment Binding: A series of concentrations of this compound (e.g., 1 µM to 500 µM) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20).
-
Data Acquisition: The fragment solutions are injected over the sensor surface, and the change in the refractive index (measured in response units, RU) is monitored over time.
-
Data Analysis: The equilibrium binding responses are plotted against the fragment concentration, and the data are fitted to a steady-state affinity model to determine the dissociation constant (KD).
Saturation Transfer Difference (STD) NMR
-
Sample Preparation: A solution containing the target protein (10-50 µM) and this compound (1-2 mM) is prepared in a deuterated buffer.
-
NMR Spectroscopy: Two 1D ¹H NMR spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses, and an "off-resonance" spectrum where the saturation is applied at a frequency far from any protein or ligand signals.
-
Data Processing: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.
-
Data Analysis: Signals in the STD spectrum indicate that the corresponding protons of the fragment are in close proximity to the saturated protein, thus confirming binding. The relative intensities of the STD signals can provide information about the binding epitope of the fragment.
Illustrative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a validated fragment hit.
Caption: A hypothetical kinase signaling pathway targeted by a fragment inhibitor.
This guide provides a foundational understanding of the fragment hit validation process. The successful validation of a fragment like this compound would mark the beginning of a promising journey towards the development of novel therapeutics.
A Comparative Guide to the Biological Evaluation of 5-Bromo-7-Fluoro-1H-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically evaluated and approved therapeutic agents.[1][2] Its structural resemblance to purine enables it to act as a competitive inhibitor for ATP-binding sites in kinases, making it a privileged structure in drug discovery, particularly in oncology.[3][4] The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine, with its high electronegativity and small size, can improve metabolic stability, membrane permeability, and binding affinity.[5][6][7] The bromine atom at the 6-position (or in this case, the analogous 5-position) provides a versatile handle for synthetic modifications, such as cross-coupling reactions, to explore structure-activity relationships (SAR).[3]
This guide provides a comparative overview of the biological evaluation of 5-bromo-7-fluoro-1H-indazole analogs and related fluorinated indazoles, focusing on their anticancer and antimicrobial activities. It includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.
Anticancer Activity
Derivatives of the indazole core have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[4][8] Analogs are frequently evaluated for their ability to induce apoptosis and inhibit cell growth in various cancer cell lines.
Data Presentation: In Vitro Antiproliferative Activity
The following table summarizes the cytotoxic activity (IC50 values) of various indazole analogs against a panel of human cancer cell lines.
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6o | Indazole-3-amine derivative | K562 (Leukemia) | 5.15 | 5-Fluorouracil | - | [9][10] |
| 6o | Indazole-3-amine derivative | A549 (Lung) | >50 | 5-Fluorouracil | - | [9][10] |
| 6o | Indazole-3-amine derivative | PC-3 (Prostate) | >50 | 5-Fluorouracil | - | [9][10] |
| 6o | Indazole-3-amine derivative | Hep-G2 (Hepatoma) | 12.12 | 5-Fluorouracil | - | [9][10] |
| 5k | Mercapto acetamide derivative | Hep-G2 (Hepatoma) | 3.32 | - | - | [10] |
| 2f | Substituted (E)-styryl at C3 | 4T1 (Breast) | 0.23 | - | - | [8][11] |
| 2f | Substituted (E)-styryl at C3 | A549 (Lung) | 1.15 | - | - | [8][11] |
| C05 | Indazole-based PLK4 inhibitor | IMR-32 (Neuroblastoma) | 0.948 | LCR-263 | >10 | [12] |
| C05 | Indazole-based PLK4 inhibitor | MCF-7 (Breast) | 0.979 | LCR-263 | >10 | [12] |
| C05 | Indazole-based PLK4 inhibitor | H460 (Lung) | 1.679 | LCR-263 | >10 | [12] |
| 16c | Fluorinated indolinone derivative | HuH7 (Hepatocellular) | 1.1 | Sunitinib | 4.7 | [5] |
| 16c | Fluorinated indolinone derivative | HepG2 (Hepatocellular) | 0.4 | Sunitinib | 4.5 | [5] |
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative activity of the target indazole derivatives is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.[9][10]
-
Cell Culture: Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10³ to 1×10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A positive control (e.g., 5-Fluorouracil) and a vehicle control (DMSO) are included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage relative to the control group. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Signaling Pathways and Mechanisms
Indazole analogs often exert their anticancer effects by targeting key signaling pathways. For example, compound 6o was found to induce apoptosis in K562 cells by modulating the Bcl-2 family of proteins and potentially acting on the p53/MDM2 pathway.[9][10] Other analogs function as potent kinase inhibitors, targeting enzymes like Polo-like kinase 4 (PLK4), a regulator of centriole duplication, or Vascular Endothelial Growth Factor Receptor (VEGFR), which is critical for angiogenesis.[4][12]
Caption: Workflow for Synthesis and Biological Evaluation of Indazole Analogs.
Caption: General Mechanism of Action for Indazole-Based Kinase Inhibitors.
Antimicrobial Activity
The introduction of fluorine atoms into heterocyclic compounds is a well-established strategy to enhance antimicrobial potency.[6][7] Fluorinated indazoles and related structures have been investigated for their activity against a range of pathogenic bacteria and fungi.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluorinated benzimidazole and indazole analogs against various microbial strains.
| Compound ID | Modifications | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Source |
| 14 | 2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | Ampicillin | 0.97 | [6] |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Bacillus subtilis | 7.81 | Ampicillin | 0.97 | [6] |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Pseudomonas aeruginosa | 31.25 | Ciprofloxacin | 3.9 | [6] |
| 18 | 5-methyl-2-(m-fluorophenyl)-benzimidazole | Escherichia coli | 31.25 | Ciprofloxacin | 3.9 | [6] |
| 2 | Indazole derivative | Enterococcus faecalis | 64-128 | - | - | [13] |
| 3 | Indazole derivative | Enterococcus faecalis | 64-128 | - | - | [13] |
| 5 | Indazole derivative | Staphylococcus aureus | 64-128 | - | - | [13] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the standard two-fold serial microdilution assay as described by the Clinical and Laboratory Standards Institute (CLSI).[7]
-
Inoculum Preparation: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The suspension is then diluted to achieve a standardized concentration, typically 5×10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microbe without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated for 18-24 hours for bacteria at 37°C and 48 hours for fungi at 35°C.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound analogs and related fluorinated heterocyclic compounds represent a promising class of molecules with diverse biological activities. The data clearly indicates their potential as potent anticancer agents, often acting through the inhibition of specific protein kinases and the induction of apoptosis.[11][12] Furthermore, their utility extends to antimicrobial applications, where fluorination, in particular, contributes to enhanced activity against various bacterial and fungal pathogens.[5][6] The synthetic versatility of the indazole core allows for extensive structural modifications, providing a robust platform for the development of novel therapeutics with improved efficacy and selectivity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to explore and optimize this valuable chemical scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
The Ascendancy of the Indazole Scaffold: A Comparative Analysis of 5-bromo-7-fluoro-1H-indazole in Kinase Inhibition
For researchers, scientists, and drug development professionals at the forefront of kinase inhibitor design, the selection of a core chemical scaffold is a critical determinant of therapeutic success. This guide provides an in-depth, objective comparison of the 5-bromo-7-fluoro-1H-indazole scaffold against other prominent scaffolds—quinazoline, pyrimidine, and indole—in the context of kinase inhibition. Supported by experimental data, detailed methodologies, and visual representations of key cellular pathways, this analysis aims to illuminate the distinct advantages and therapeutic potential of this emerging scaffold.
The landscape of kinase drug discovery is dominated by a select group of heterocyclic scaffolds that serve as foundational frameworks for potent and selective inhibitors. While quinazoline, pyrimidine, and indole have historically been the cornerstones of many successful kinase-targeted therapies, the indazole scaffold, and specifically its halogenated derivatives like this compound, has garnered significant attention for its unique chemical properties and promising biological activity. This guide will delve into a comparative analysis of these scaffolds, focusing on their performance against key oncogenic kinases.
Comparative Kinase Inhibition Profiles
The inhibitory potential of a scaffold is best assessed by examining the potency of its derivatives against specific kinase targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors, categorized by their core scaffold. This data, compiled from various preclinical studies, provides a quantitative basis for comparing the efficacy of the this compound scaffold with its counterparts.
It is important to note that direct head-to-head comparisons of different scaffolds against the same kinase under identical experimental conditions are not always available in the public domain. Therefore, the data presented below is a curated compilation from various sources and should be interpreted with consideration for the different assay formats and conditions employed in each study.
Table 1: Comparative Inhibitory Potency (IC50) of Indazole-Based Kinase Inhibitors
| Compound/Drug Name | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR2 | 0.2 | Cell-free |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR2 | 30 | Cell-free |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Indazole-based AXL Inhibitor | AXL | 2.8 | HTRF Assay |
| Indazole-based MET Inhibitor | MET | 0.17 µM | TR-FRET Assay |
Table 2: Comparative Inhibitory Potency (IC50) of Quinazoline, Pyrimidine, and Indole-Based Kinase Inhibitors
| Scaffold | Compound/Drug Name | Target Kinase | IC50 (nM) | Assay Type / Context |
| Quinazoline | Gefitinib | EGFR | 2-5 | Cell-based |
| Erlotinib | EGFR | 2 | Cell-based | |
| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Cell-free | |
| Pyrimidine | Imatinib | ABL | 25-38 | Cell-based |
| Dasatinib | SRC, ABL | <1 | Cell-free | |
| Pazopanib | VEGFR2 | 30 | Cell-free | |
| Indole | Sunitinib | VEGFR2, PDGFRβ | 2, 8 | Cell-free |
| Sorafenib | BRAF, VEGFR2 | 22, 90 | Cell-free | |
| Axitinib | VEGFR2 | 0.2 | Cell-free |
Structure-Activity Relationship (SAR) Insights
The this compound scaffold possesses distinct structural features that contribute to its efficacy as a kinase inhibitor. The indazole core itself is a bioisostere of adenine, the purine base in ATP, allowing it to effectively compete for the ATP-binding site of kinases. The strategic placement of bromine and fluorine atoms on the benzene ring of the indazole core can significantly enhance binding affinity and selectivity.
-
Bromine at the 5-position: The bulky and lipophilic nature of the bromine atom can facilitate hydrophobic interactions within the kinase active site, often leading to increased potency.
-
Fluorine at the 7-position: The highly electronegative fluorine atom can form favorable hydrogen bonds or other electrostatic interactions with amino acid residues in the hinge region of the kinase, a critical determinant of inhibitor binding.
This dual-halogen substitution pattern can also improve the pharmacokinetic properties of the resulting inhibitor, such as metabolic stability and cell permeability.
In comparison, other scaffolds derive their potency from different structural attributes:
-
Quinazoline: The nitrogen atoms at positions 1 and 3 are key for hydrogen bonding with the kinase hinge region. Substitutions at the 4-anilino position are crucial for targeting specific kinases like EGFR.
-
Pyrimidine: This scaffold is a smaller and more versatile core. The 2,4-disubstituted pyrimidines are particularly common, with substitutions tailored to achieve desired selectivity and potency.
-
Indole: The indole ring can act as a scaffold for various substitutions that can interact with different regions of the ATP-binding pocket. The N-H group of the indole can also participate in hydrogen bonding.
Key Signaling Pathways in Cancer
To understand the therapeutic rationale for targeting kinases with these scaffolds, it is essential to visualize their roles in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways frequently dysregulated in cancer and targeted by the inhibitors discussed.
Caption: A representative kinase signaling pathway illustrating the points of intervention for kinase inhibitors.
Caption: A generalized workflow for the discovery and evaluation of kinase inhibitors.
Experimental Protocols
The quantitative data presented in this guide is derived from various in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly used to evaluate kinase inhibitors.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)
This assay is a common method for determining the IC50 value of a compound against a purified kinase.
-
Principle: The HTRF® assay is based on the detection of the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the europium and XL665 are in close proximity, a Fluorescence Resonance Energy Transfer (FRET) signal is generated.
-
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Test compound (e.g., this compound derivative)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
HTRF® detection reagents (europium cryptate-labeled antibody and streptavidin-XL665)
-
384-well low-volume white microplate
-
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction: Add the diluted compounds to the wells of the microplate. Add the kinase and the biotinylated substrate to each well. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding the HTRF® detection reagents diluted in the detection buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the detection signal.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The HTRF® ratio (665 nm / 620 nm) is calculated. The percent inhibition is determined relative to a no-inhibitor control. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
-
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Conclusion
The this compound scaffold represents a significant advancement in the field of kinase inhibitor design. Its unique structural features, which allow for potent and selective inhibition of key oncogenic kinases, position it as a highly promising alternative to more established scaffolds like quinazoline, pyrimidine, and indole. While direct comparative data is still emerging, the existing body of evidence strongly suggests that this scaffold offers a valuable platform for the development of next-generation targeted cancer therapies. The detailed experimental protocols and pathway visualizations provided in this guide are intended to empower researchers to further explore the potential of this and other novel kinase inhibitor scaffolds in their quest for more effective and less toxic cancer treatments.
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-bromo-7-fluoro-1H-indazole
For researchers and professionals in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-7-fluoro-1H-indazole, a halogenated indazole derivative. Adherence to these procedures is critical for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before commencing any disposal-related activities, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, substances with similar structures, such as 6-bromo-1H-indazole and other halogenated organic compounds, should be handled with equivalent precautions.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (double nitrile or Viton are recommended).[2]
-
Safety goggles or a face shield.
-
A fully fastened laboratory coat.
Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.
GHS Hazard Information (Based on Structurally Similar Compounds)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[3] |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[4] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach, from initial waste segregation to final removal by a certified waste management service.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification: Due to its bromine and fluorine atoms, this compound is classified as a halogenated organic compound.[1][5]
-
Container Selection: Use a designated, chemically compatible waste container, typically made of high-density polyethylene (HDPE), for collecting halogenated organic waste.[1][2] The container must be clearly labeled as "Halogenated Organic Waste."
-
Segregation of Waste Streams:
-
Solid Waste:
-
Carefully transfer any unused or waste this compound solid into the designated "Halogenated Organic Waste" container.[1]
-
Contaminated disposable materials, such as weighing paper, gloves, and bench liners, should be placed in a sealed plastic bag and then deposited into the solid halogenated organic waste stream.[1]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.
-
Never mix halogenated waste with non-halogenated organic waste, as this complicates the disposal process.[1]
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in the "Halogenated Organic Liquid Waste" container.[1]
-
After this initial decontamination, the glassware can be cleaned following standard laboratory procedures.
-
-
-
Container Management:
-
Ensure waste containers are kept tightly sealed when not in use.
-
Do not overfill containers; a maximum of 90% capacity is recommended.
-
Store waste containers in a well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Final Disposal:
The ultimate disposal of halogenated organic waste must be conducted by a licensed and certified hazardous waste disposal company.[1] The preferred method for destroying such compounds is controlled incineration at a facility equipped with flue gas scrubbing technology to neutralize hazardous byproducts like hydrogen halides.[1]
Crucially, do not dispose of this compound or its waste down the drain or in the regular trash. [1][2]
Disposal Workflow Diagram
References
Essential Safety and Operational Guidance for Handling 5-bromo-7-fluoro-1H-indazole
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical reagents such as 5-bromo-7-fluoro-1H-indazole are critical for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for handling this compound.
While a specific Safety Data Sheet (SDS) for this compound was not found in the provided search results, safety protocols can be established based on information for structurally similar compounds and general best practices for handling solid, halogenated organic chemicals. For instance, the related compound 6-bromo-7-fluoro-1H-indazole is associated with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation)[1]. Another similar compound, 5-bromo-1H-indazole, is classified as acutely toxic if swallowed and can cause serious eye damage. Therefore, a cautious approach is warranted.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles[2][3] | Chemical-resistant gloves (e.g., Nitrile)[2] | Laboratory coat[2] | N95 dust mask or work in a certified chemical fume hood[3] |
| Conducting reactions | Chemical splash goggles or a face shield[2][4] | Chemical-resistant gloves (e.g., Nitrile or Neoprene)[2] | Chemical-resistant lab coat or apron[2][4] | Work in a certified chemical fume hood |
| Handling bulk quantities | Chemical splash goggles and a face shield[2][4] | Heavy-duty chemical-resistant gloves[5] | Chemical-resistant suit or coveralls[4][5][6] | Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[5][6][7] |
| Cleaning spills | Chemical splash goggles and a face shield[4] | Chemical-resistant gloves[5] | Chemical-resistant suit or coveralls[5][6] | Air-purifying respirator with appropriate cartridges or SCBA[5][6][7] |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All handling of the solid compound should be conducted within a certified chemical fume hood to prevent inhalation of dust.[3]
-
Weighing: When weighing the powder, do so in a fume hood on a draft shield to minimize the generation of airborne dust. Use appropriate tools (e.g., spatula) to handle the solid.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Reaction: Conduct all reactions in a well-ventilated chemical fume hood.[8]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is room temperature.[9]
Disposal Plan:
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.[3][10][11]
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled "Halogenated Organic Waste" container.[3][10]
-
Solid Waste: Place any unused compound, contaminated weighing paper, and contaminated personal protective equipment (e.g., gloves) into the designated solid halogenated waste container.[3]
-
Liquid Waste: Collect any solutions containing this compound in a designated liquid halogenated waste container. Do not mix with non-halogenated waste.[11][12][13]
-
Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol) and collecting the rinsate in the liquid halogenated waste container before washing.[3]
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[3][14] Never dispose of this chemical down the drain or in regular trash.[3][13]
Workflow for Safe Handling
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 3. benchchem.com [benchchem.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. echemi.com [echemi.com]
- 9. calpaclab.com [calpaclab.com]
- 10. bucknell.edu [bucknell.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
